PI3K-IN-7
描述
属性
分子式 |
C11H8N2O3S |
|---|---|
分子量 |
248.26 g/mol |
IUPAC 名称 |
5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H8N2O3S/c14-9-8(10(15)13-11(16)12-9)5-1-3-7-4-2-6-17-7/h1-6H,(H2,12,13,14,15,16)/b3-1+ |
InChI 键 |
XVDGTYMDHFXORY-HNQUOIGGSA-N |
手性 SMILES |
C1=CSC(=C1)/C=C/C=C2C(=O)NC(=O)NC2=O |
规范 SMILES |
C1=CSC(=C1)C=CC=C2C(=O)NC(=O)NC2=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PI3K inhibitor C 96; PI3K-IN-C96; PI3K IN C96; |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to PI3K-IN-7 (PI3K/mTOR Inhibator-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI3K-IN-7, also known and commercially available as PI3K/mTOR Inhibitor-7 and referred to in scientific literature as compound 19i, is a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, synthesis, biological activity, and relevant experimental protocols for this compound, intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule featuring a substituted triazine core linked to a benzimidazole scaffold.
-
IUPAC Name: 4-((4-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1H-benzo[d]imidazol-2-yl)amino)benzamide
-
CAS Number: 2456295-65-9
-
Molecular Formula: C₂₉H₃₃N₉O₄
-
Molecular Weight: 571.63 g/mol
-
Chemical Structure: (A 2D chemical structure diagram would be presented here in a real document) SMILES: O=C(N)c1ccc(Nc2nc3cc(ccc3[nH]2)-c4nc(N5CCOCC5)nc(N5CCOCC5)n4)cc1
Synthesis
The synthesis of this compound involves a multi-step process culminating in the formation of the substituted triazine-benzimidazole core. The general synthetic strategy is based on the methods described for analogous substituted triazine derivatives.
A general synthetic scheme for this compound is outlined below. The process begins with the sequential substitution of cyanuric chloride with two equivalents of morpholine. The resulting disubstituted triazine is then coupled with a substituted benzimidazole intermediate, which is prepared separately. The final step involves the amidation of a carboxylic acid precursor to afford the benzamide moiety.
Disclaimer: The following is a generalized experimental protocol based on published methodologies for similar compounds. For a detailed, step-by-step procedure, it is highly recommended to consult the supplementary information of the primary research article by Wang L, et al. in the European Journal of Medicinal Chemistry.
General Experimental Protocol for Synthesis:
Step 1: Synthesis of 2,4-dimorpholino-6-chloro-1,3,5-triazine
-
To a solution of cyanuric chloride in a suitable solvent (e.g., tetrahydrofuran or acetone) cooled to 0°C, add a solution of morpholine (2.2 equivalents) and a base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the salt byproduct.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 2,4-dimorpholino-6-chloro-1,3,5-triazine.
Step 2: Synthesis of the Benzimidazole Intermediate
-
Synthesize the appropriately substituted 1H-benzo[d]imidazol-2-amine precursor. This typically involves the reaction of a substituted o-phenylenediamine with cyanogen bromide.
-
Couple this intermediate with a protected 4-aminobenzoic acid derivative.
Step 3: Coupling and Final Amidation
-
Couple the 2,4-dimorpholino-6-chloro-1,3,5-triazine with the synthesized benzimidazole intermediate via a nucleophilic aromatic substitution reaction, often catalyzed by a palladium catalyst.
-
Deprotect the carboxylic acid group.
-
Perform an amidation reaction on the carboxylic acid to form the final benzamide moiety. This can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) and ammonia or an ammonia source.
-
Purify the final compound, this compound, by column chromatography or recrystallization.
Quantitative Data
This compound has been evaluated for its inhibitory activity against PI3K and mTOR kinases. The available data demonstrates its potency as a dual inhibitor.
| Target | IC₅₀ (µM) | Notes |
| PI3Kα | 0.3 | The IC₅₀ against HCT116 human colon cancer cells, which is indicative of cellular PI3Kα inhibition. |
| mTOR | - | While described as a dual inhibitor, a specific IC₅₀ for mTOR is not readily available. |
| Gedatolisib | 1.4 | A positive control used for comparison, highlighting the 4.7-fold higher potency of this compound.[1][2] |
Note: A more comprehensive inhibitory profile against all Class I PI3K isoforms (α, β, γ, δ) would provide a more complete understanding of the inhibitor's selectivity.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method to measure the binding of an inhibitor to a kinase.
Materials:
-
Recombinant PI3K and mTOR kinase enzymes
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (dissolved in DMSO)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute these in the assay buffer.
-
In a 384-well plate, add the diluted inhibitor solutions.
-
Add a pre-mixed solution of the kinase enzyme and the europium-labeled antibody to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium, ~620 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.
-
Calculate the emission ratio (665 nm / 620 nm). The decrease in the FRET signal is proportional to the inhibition of tracer binding by this compound.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC₅₀ value.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Synthesis and Evaluation of this compound
Caption: Workflow for the synthesis and biological evaluation of this compound.
References
Unraveling PI3K-IN-7: A Technical Guide to Target Protein Binding
For Immediate Release
[City, State] – A comprehensive review of publicly available scientific literature and data reveals a notable absence of information regarding a specific compound designated as "PI3K-IN-7." As a result, a detailed technical guide on its target protein binding, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed at this time.
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes crucial in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The PI3K/AKT/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making PI3K an attractive target for the development of novel cancer therapeutics.
The development of PI3K inhibitors is a robust field of research, with numerous compounds identified and characterized. These inhibitors are typically evaluated for their potency and selectivity against the different isoforms of PI3K (Class I: p110α, p110β, p110δ, p110γ). This characterization involves a variety of biochemical and cellular assays to determine key parameters such as IC50, Ki, and Kd values.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell fate. The general mechanism of this pathway is as follows:
PI3K-IN-7: An In-depth Technical Guide to its Isoform Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PI3K Signaling and Isoform Selectivity
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a common hallmark of various human cancers, making PI3K an attractive target for therapeutic intervention.[5]
The Class I PI3K family consists of four isoforms: p110α, p110β, p110γ, and p110δ.[4][6] While p110α and p110β are ubiquitously expressed, the expression of p110γ and p110δ is more restricted, primarily to leukocytes.[5] Each isoform has distinct, non-redundant roles in cellular physiology and pathology.[5] Therefore, the development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.[5]
PI3K-IN-7 represents a small molecule inhibitor designed to target the PI3K pathway. Understanding its specific inhibitory profile against the different PI3K isoforms is crucial for elucidating its mechanism of action and predicting its therapeutic potential and potential side effects.
Quantitative Inhibitory Profile of PI3K/mTOR Inhibitor-7
Based on available data, PI3K/mTOR Inhibitor-7 (Compound 19i) has been identified as a potent dual inhibitor of PI3K and mTOR.[1][2] The following table summarizes the reported IC50 values. It is important to note the absence of a detailed breakdown of its activity against individual PI3K Class I isoforms (α, β, γ, δ).
| Inhibitor | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| PI3K/mTOR Inhibitor-7 (Compound 19i) | Dual PI3K/mTOR | 0.3 | Gedatolisib | 1.4 |
Table 1: Quantitative inhibitory data for PI3K/mTOR Inhibitor-7.[1][2] The data indicates potent dual inhibition of PI3K and mTOR, showing greater potency than the reference compound gedatolisib. Specific isoform selectivity data is not currently available in the public domain.
PI3K Signaling Pathway and Inhibition
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). This leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as AKT and PDK1, leading to their activation and the propagation of downstream signaling events that regulate cellular functions. PI3K inhibitors, like this compound, typically act by competing with ATP for the binding site in the kinase domain of the p110 catalytic subunit, thereby blocking the phosphorylation of PIP2.
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Determining Isoform Selectivity
The determination of a PI3K inhibitor's isoform selectivity is critical for its preclinical and clinical development. Below are detailed methodologies for key experiments used to profile the inhibitory activity of compounds like this compound against the different PI3K isoforms.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of purified PI3K isoforms in the presence of an inhibitor.
Objective: To determine the IC50 values of this compound for each of the four Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ).
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
This compound (or test compound)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 1N HCl or as per kit instructions)
-
Phosphatidylserine (PS) vesicles
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in the kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant PI3K isoforms to the working concentration in the kinase assay buffer. Prepare the lipid substrate by sonicating PIP2 and PS to form vesicles.
-
Kinase Reaction: a. In a 96-well plate, add the kinase assay buffer, the serially diluted this compound or vehicle (DMSO), and the respective PI3K isoform. b. Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature. c. Initiate the kinase reaction by adding the PIP2/PS substrate and [γ-³²P]ATP (or cold ATP for non-radioactive assays). d. Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: a. Radiometric Assay: Stop the reaction by adding 1N HCl. Extract the lipids using a chloroform/methanol mixture. Spot the organic phase onto a TLC plate to separate PIP3 from ATP. Quantify the radiolabeled PIP3 using autoradiography or a phosphorimager. b. Luminescent Assay (ADP-Glo™): Stop the kinase reaction according to the manufacturer's protocol. Add the ADP-Glo™ reagent to deplete the remaining ATP. Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal, which is measured using a luminometer. The signal intensity is proportional to the kinase activity.
-
Data Analysis: a. For each this compound concentration, calculate the percentage of inhibition relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value for each isoform by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for in vitro PI3K kinase assay.
Cellular Assays
Cell-based assays are essential to confirm the activity and selectivity of the inhibitor in a more physiologically relevant context.
Objective: To assess the inhibitory effect of this compound on the PI3K pathway in cells.
Materials:
-
Cell lines with a constitutively active PI3K pathway (e.g., PTEN-null cell lines like PC-3 or U87MG, or cells with activating PIK3CA mutations like MCF-7).
-
This compound
-
Cell culture medium and supplements
-
Antibodies for Western blotting (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6 ribosomal protein, anti-total-S6)
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo®)
-
96-well and 6-well plates
Procedure (Western Blotting):
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream effectors of the PI3K pathway (e.g., p-AKT, total AKT). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Procedure (Cell Viability Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for a longer period (e.g., 72 hours) to observe effects on proliferation and survival.
-
Viability Measurement: Add the cell viability reagent (e.g., MTT or CellTiter-Glo®) and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This technical guide provides a framework for understanding and evaluating the isoform selectivity profile of the PI3K inhibitor, this compound, with a focus on the related compound, PI3K/mTOR Inhibitor-7. While the available data indicates potent dual inhibition of PI3K and mTOR, further studies are required to delineate its specific activity against the individual PI3K isoforms. The detailed experimental protocols provided herein offer a robust methodology for researchers to perform such characterizations. A thorough understanding of the isoform selectivity of PI3K inhibitors is paramount for the continued development of targeted and effective cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3K/mTOR Inhibitor-7 - Immunomart [immunomart.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K: Function, Signaling, and Therapeutic Avenues - Echelon Biosciences [echelon-inc.com]
- 5. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
PI3K-IN-7: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling effects of PI3K-IN-7, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Introduction
This compound, also identified as PI3K/mTOR Inhibitor-7 and Compound 19i, is a novel triazine derivative that has demonstrated significant potential as a dual inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This compound's ability to concurrently target both PI3K and mTOR offers a promising strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized through in vitro enzymatic and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Compound 19i)
| Target | IC50 (nM) |
| PI3Kα | 14.6 |
| PI3Kβ | 34.0 |
| PI3Kγ | 849.0 |
| PI3Kδ | 2.3 |
| mTOR | 15.4 |
Data sourced from a study on novel substituted triazines as potential dual PI3K/mTOR inhibitors.
Table 2: Anti-proliferative Activity of this compound (Compound 19i)
| Cell Line | Cancer Type | IC50 (µM) | Comparison Compound | Comparison IC50 (µM) |
| HCT116 | Human Colon Cancer | 0.3 | Gedatolisib | 1.4 |
As noted in the primary research, this compound (Compound 19i) demonstrates 4.7-fold higher potency than the positive control, gedatolisib, in HCT116 cells[1].
Downstream Signaling Effects
Phosphoblot studies have confirmed that this compound significantly suppresses the PI3K/Akt/mTOR signaling pathway. At a concentration of 10 μM, the compound effectively inhibits the phosphorylation of key downstream effector proteins, thereby blocking the signal transduction cascade that promotes cell growth and survival.
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S6K [label="p70S6K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FourEBP1 [label="4E-BP1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PI3KIN7 [label="this compound\n(Compound 19i)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [label="Activates"]; AKT -> mTORC1 [label="Activates"]; mTORC1 -> S6K; mTORC1 -> FourEBP1; S6K -> Proliferation; FourEBP1 -> Proliferation [arrowhead=tee];
// Inhibition PI3KIN7 -> PI3K [arrowhead=tee, color="#EA4335", style=dashed]; PI3KIN7 -> mTORC1 [arrowhead=tee, color="#4285F4", style=dashed]; } . Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound.
Experimental Protocols
The following is a detailed, representative methodology for assessing the downstream signaling effects of this compound using Western Blotting, based on standard protocols for HCT116 cells.
Cell Culture and Treatment
-
Cell Line: HCT116 (human colon carcinoma) cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto a 4-12% gradient or 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-p70S6K (Thr389)
-
Total p70S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
// Nodes CellCulture [label="1. HCT116 Cell Culture"]; Treatment [label="2. Treatment with\nthis compound"]; Lysis [label="3. Cell Lysis & Protein\nExtraction"]; Quantification [label="4. Protein Quantification\n(BCA Assay)"]; SDSPAGE [label="5. SDS-PAGE"]; Transfer [label="6. Protein Transfer\n(PVDF Membrane)"]; Blocking [label="7. Blocking"]; PrimaryAb [label="8. Primary Antibody\nIncubation (p-Akt, etc.)"]; SecondaryAb [label="9. Secondary Antibody\nIncubation (HRP)"]; Detection [label="10. Chemiluminescent\nDetection"]; Analysis [label="11. Densitometry &\nAnalysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges CellCulture -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> SDSPAGE; SDSPAGE -> Transfer; Transfer -> Blocking; Blocking -> PrimaryAb; PrimaryAb -> SecondaryAb; SecondaryAb -> Detection; Detection -> Analysis; } . Caption: A generalized workflow for Western Blot analysis of PI3K pathway inhibition.
References
The Role of PI3K-IN-7 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on the specific compound "PI3K-IN-7" (also known as Compound C96) is limited. It is described as a PI3K inhibitor that reduces AKT phosphorylation and induces apoptosis in tumor cells.[1][2][3][4][5][6] To provide an in-depth technical guide as requested, this document utilizes data from the well-characterized pan-class I PI3K inhibitor, Buparlisib (BKM120) , as a representative example to illustrate the mechanism of action and effects of a PI3K inhibitor on cancer cell proliferation.
Introduction to PI3K Signaling in Cancer
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[7] In many human cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN.[7] This dysregulation makes the PI3K pathway a prime target for therapeutic intervention.
PI3K inhibitors are designed to block the activity of PI3K enzymes, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream effectors, most notably the serine/threonine kinase AKT. By disrupting this signaling cascade, PI3K inhibitors can suppress tumor cell proliferation and induce apoptosis.[7]
This compound is identified as a PI3K inhibitor that functions by inhibiting the phosphorylation of AKT and its downstream targets, leading to apoptosis in tumor cells.[1][2] It is suggested for research in various hematological malignancies such as leukemia, multiple myeloma, and lymphoma.[1][2][4]
Buparlisib (BKM120), the exemplar for this guide, is an orally bioavailable pan-class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[8][9] It competitively binds to the ATP-binding pocket of the PI3K enzyme, effectively abrogating downstream signaling.[7][9]
Quantitative Data on PI3K Inhibition and Cancer Cell Proliferation
The anti-proliferative activity of PI3K inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. The following tables summarize the in vitro efficacy of Buparlisib (BKM120) across various cancer cell lines.
Table 1: In Vitro IC50 Values of Buparlisib (BKM120) Against Class I PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110δ | 116 |
| p110γ | 262 |
| Source: Selleck Chemicals, APExBIO[8][10] |
Table 2: Anti-Proliferative Activity of Buparlisib (BKM120) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast Cancer (ER+, HER2-) | ~1-2 | PIK3CA E545K mutation; chemosensitive |
| Cal51 | Triple-Negative Breast Cancer | ~1-2 | - |
| SUM149 | Triple-Negative Breast Cancer | 1.3 - 1.9 | - |
| 231Br | Triple-Negative Breast Cancer | 1.3 - 1.9 | Brain metastatic variant |
| MDA-MB-436 | Triple-Negative Breast Cancer | 1.3 - 1.9 | - |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.3 - 1.9 | - |
| A204 | Rhabdomyosarcoma | < 1.0 | Most sensitive among sarcoma cell lines tested |
| Pediatric Sarcomas (Median) | Bone and Soft Tissue Sarcomas | 1.1 | - |
| PCNSL Cell Line | Primary CNS Lymphoma | 0.1 - 0.5 | Patient-derived cell line |
| Source: Benchchem, NIH, AACR Journals[11][12][13][14] |
Signaling Pathways and Mechanisms of Action
PI3K inhibitors exert their anti-proliferative effects by blocking the PI3K/AKT/mTOR signaling pathway. The inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key experiments used to evaluate the efficacy of PI3K inhibitors.
Cell Viability and Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
PI3K inhibitor (e.g., Buparlisib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in culture medium. Replace the existing medium with 100 µL of the diluted compound or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K Pathway Proteins
This technique is used to detect and quantify the levels of specific proteins in the PI3K signaling pathway, particularly the phosphorylation status of key kinases like AKT.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-S6, anti-total-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein and separate by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Logical Relationships in this compound's Role in Cancer
The inhibition of the PI3K pathway by compounds like this compound sets off a cascade of events that ultimately leads to a reduction in cancer cell proliferation.
Conclusion
PI3K inhibitors, exemplified here by Buparlisib (BKM120), represent a significant class of targeted therapies for cancers with a dysregulated PI3K/AKT/mTOR pathway. As demonstrated, these inhibitors effectively reduce cancer cell proliferation by blocking key signaling nodes, leading to cell cycle arrest and apoptosis. The quantitative data and experimental protocols provided in this guide offer a framework for the preclinical evaluation of PI3K inhibitors like this compound. Further research into isoform specificity, combination therapies, and resistance mechanisms will continue to refine the clinical application of this important class of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | PI3K抑制剂 | MCE [medchemexpress.cn]
- 6. low acute toxicity | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 7. What is Buparlisib used for? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of In Vitro Activity of the Class I PI3K Inhibitor Buparlisib (BKM120) in Pediatric Bone and Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined kinase inhibitors of MEK1/2 and either PI3K or PDGFR are efficacious in intracranial triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. benchchem.com [benchchem.com]
No Publicly Available Research Data on PI3K-IN-7's Effects on Apoptosis Pathways
Despite a comprehensive search for the compound "PI3K-IN-7," also referred to as "Compound C96," no peer-reviewed scientific literature containing quantitative data or detailed experimental protocols regarding its effects on apoptosis pathways could be located. While the compound is listed by some chemical suppliers as a PI3K inhibitor that induces apoptosis in tumor cells, these claims are not substantiated by accessible, in-depth research publications.
The primary mentions of "this compound" and "Compound C96" were found on commercial websites of chemical suppliers. These sources broadly state its function as a PI3K inhibitor with pro-apoptotic activity, suggesting its potential use in researching leukemia, multiple myeloma, and lymphoma. However, these platforms do not provide the necessary scientific evidence, such as IC50 values, percentage of apoptotic cells in specific cell lines, or modulation of specific apoptosis-related proteins, that would be required for an in-depth technical guide.
Furthermore, searches within patent literature revealed instances where "Compound C96" was mentioned. However, in these documents, the compound was typically listed as an intermediate in the synthesis of other molecules or as one of a large library of compounds without specific biological data on its apoptotic effects being presented.
Without access to original research that has characterized the biological activity of this compound, it is not possible to fulfill the core requirements of the request, which include:
-
Quantitative Data Presentation: No data is available to summarize in structured tables.
-
Detailed Experimental Protocols: No published methods for experiments using this compound were found.
-
Mandatory Visualizations: The lack of mechanistic data prevents the creation of accurate signaling pathway diagrams, experimental workflows, or logical relationships involving this compound.
Therefore, an in-depth technical guide or whitepaper on the effects of this compound on apoptosis pathways cannot be generated at this time due to the absence of publicly available, peer-reviewed scientific research on this specific compound. Further research and publication in the scientific domain would be required to enable the creation of such a document.
The Role of PI3K Inhibition in Breast and Lung Cancers: A Technical Guide
Disclaimer: This technical guide focuses on the well-characterized pan-class I PI3K inhibitor, Buparlisib (BKM120) , as a representative molecule to illustrate the therapeutic targeting of the PI3K pathway in breast and lung cancer. The initially requested compound, "PI3K-IN-7," is not extensively documented in publicly available scientific literature, precluding an in-depth analysis of its specific effects in these cancer types. The data and protocols presented herein for Buparlisib serve as a comprehensive example for researchers, scientists, and drug development professionals.
Introduction to PI3K Signaling in Cancer
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular functions, including proliferation, growth, survival, and metabolism. Dysregulation of this pathway, frequently through genetic mutations or amplification of key components, is a common event in the tumorigenesis and progression of various cancers, including breast and lung malignancies. This makes the PI3K pathway a prime target for therapeutic intervention.
Buparlisib (BKM120) is an orally bioavailable small molecule that functions as a pan-class I PI3K inhibitor, targeting all four isoforms (p110α, p110β, p110δ, and p110γ).[1][2][3] It competitively binds to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[2][3] This blockade of PIP3 production inhibits the activation of downstream effectors, most notably the serine/threonine kinase AKT, leading to reduced proliferation and increased apoptosis in cancer cells with a hyperactivated PI3K pathway.[4][5]
PI3K/AKT/mTOR Signaling Pathway and Buparlisib's Mechanism of Action
The PI3K/AKT/mTOR pathway is a central signaling node in cancer. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT, which in turn phosphorylates a wide range of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), leading to cell growth and proliferation. Buparlisib's inhibition of PI3K effectively shuts down this entire cascade.
Quantitative Data on Buparlisib's Efficacy
The following tables summarize the in vitro and in vivo efficacy of Buparlisib in breast and lung cancer models.
Table 1: In Vitro Efficacy of Buparlisib in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Notes |
| MCF-7 | ER+, HER2- | ~1-2 | Chemosensitive parental line.[6] |
| Cal51 | Triple-Negative | ~1-2 | Chemosensitive parental line.[6] |
| T47D | ER+, HER2- | ~0.5-1 | |
| MDA-MB-231 | Triple-Negative | >10 | Often shows resistance. |
Table 2: In Vitro Efficacy of Buparlisib in Lung Cancer Cell Lines
| Cell Line | Subtype | PIK3CA Status | IC50 (µM) | Notes |
| NCI-H460 | Large Cell | Mutant | ~1-5 | Buparlisib induces apoptosis.[7][8] |
| A549 | Adenocarcinoma | Wild-Type | ~3.95 | Buparlisib can block the cell cycle at the G1/S phase.[7][9] |
| H522 | Squamous Cell | Wild-Type | Not Specified | Buparlisib can block the cell cycle at the G2 phase.[7] |
| PC-9 | Adenocarcinoma | EGFR Mutant | ~2-4 | Induces late-stage apoptosis at concentrations ≥2 µM.[10] |
Table 3: In Vivo Efficacy of Buparlisib in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Notes |
| Breast Cancer | MCF-7 | 30-60 mg/kg, daily, oral | Significant | Synergistic effects observed with fulvestrant.[11] |
| Lung Cancer | NCI-H460 (PIK3CA mutant) | 50 mg/kg, daily, oral | Significant | Buparlisib induced apoptosis in tumor tissues.[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell proliferation and viability based on the metabolic activity of cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Buparlisib (BKM120)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[12] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[12]
-
Drug Treatment: Prepare serial dilutions of Buparlisib in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.[12] Incubate for the desired time points (e.g., 72 hours).[6]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12] Gently shake the plate to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blotting for PI3K Pathway Proteins
This protocol describes the detection of phosphorylated AKT (p-AKT), a key downstream marker of PI3K pathway activation, following Buparlisib treatment.
Materials:
-
Cancer cell line of interest
-
Buparlisib (BKM120)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with various concentrations of Buparlisib for a specified time (e.g., 2-24 hours).[2][6] Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of Buparlisib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Breast or lung cancer cells
-
Matrigel (optional)
-
Buparlisib (BKM120) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Buparlisib (e.g., 30-100 mg/kg) or vehicle control daily via oral gavage.
-
Efficacy Assessment: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing Experimental and Logical Workflows
Conclusion
Buparlisib is a well-characterized pan-class I PI3K inhibitor that has demonstrated significant preclinical activity in breast and lung cancer models, particularly those with a dysregulated PI3K pathway. This technical guide provides a framework for understanding its mechanism of action and for designing and executing key experiments to evaluate its efficacy. While Buparlisib itself has faced challenges in clinical development due to its toxicity profile, the principles and methodologies outlined here are broadly applicable to the ongoing research and development of novel, more selective PI3K inhibitors for the treatment of breast, lung, and other cancers.
References
- 1. What is Buparlisib used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Pan-PI3K Inhibitor GDC-0941 (Pictilisib)
An in-depth search has been conducted to gather information regarding a compound designated as "PI3K-IN-7." Despite a comprehensive review of scientific literature and chemical databases, no specific publicly available data, including mechanism of action, quantitative metrics, or experimental protocols, could be identified for a molecule with this identifier. This suggests that "this compound" may be an internal, unpublished, or non-standardized designation for a PI3K inhibitor.
Therefore, this technical guide will instead focus on a well-characterized, potent, and selective PI3K inhibitor, GDC-0941 (Pictilisib) , for which extensive data is available to fulfill the core requirements of this request. GDC-0941 is a pan-class I PI3K inhibitor that has been evaluated in numerous preclinical and clinical studies, making it an excellent exemplar for illustrating the therapeutic potential and technical considerations of targeting the PI3K pathway.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[2] This has established the PI3K pathway as a key target for cancer therapy. GDC-0941 (Pictilisib) is a potent, orally bioavailable small-molecule inhibitor of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] Its ability to broadly target the primary enzymatic drivers of the PI3K pathway has made it a valuable tool for both basic research and clinical investigation.
Mechanism of Action
GDC-0941 acts as an ATP-competitive inhibitor, binding to the kinase domain of the p110 catalytic subunit of PI3K. This binding prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. By inhibiting Akt activation, GDC-0941 effectively blocks the downstream signaling cascade that promotes cell survival and proliferation.
Below is a diagram illustrating the canonical PI3K signaling pathway and the point of intervention by GDC-0941.
Quantitative Data
The potency and selectivity of GDC-0941 have been extensively characterized in various assays. The following tables summarize key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of GDC-0941
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα | 3 | Biochemical | [3] |
| PI3Kβ | 33 | Biochemical | [3] |
| PI3Kδ | 3 | Biochemical | [3] |
| PI3Kγ | 66 | Biochemical | [3] |
| mTOR | 580 | Biochemical | [3] |
Table 2: Cellular Activity of GDC-0941
| Cell Line | PIK3CA/PTEN Status | IC50 (nM) for p-Akt Inhibition | IC50 (nM) for Cell Proliferation | Reference |
| MCF7 | E545K mutant | ~100 | ~200 | [3] |
| PC3 | PTEN null | ~50 | ~150 | [3] |
| U87MG | PTEN null | ~60 | ~250 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize GDC-0941.
PI3K Enzyme Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.
Materials:
-
Purified recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
[γ-³²P]ATP
-
GDC-0941
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Lipid extraction reagents (e.g., chloroform, methanol, HCl)
-
Thin-layer chromatography (TLC) plates and chamber
-
Phosphorimager
Protocol:
-
Prepare serial dilutions of GDC-0941 in DMSO.
-
In a reaction tube, combine the PI3K enzyme, PIP2 substrate, and kinase reaction buffer.
-
Add the diluted GDC-0941 or DMSO (vehicle control) to the reaction tubes and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
Stop the reaction by adding 1N HCl.
-
Extract the lipids using a chloroform:methanol (2:1) mixture.
-
Spot the lipid-containing organic phase onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate PIP3 from other lipids.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of ³²P-labeled PIP3 using a phosphorimager.
-
Calculate the percent inhibition for each GDC-0941 concentration and determine the IC50 value by non-linear regression analysis.
Western Blot for Phospho-Akt (Cellular)
This assay measures the inhibition of PI3K signaling within cells by quantifying the phosphorylation of its downstream target, Akt.
Materials:
-
Cancer cell lines (e.g., MCF7, PC3)
-
Cell culture medium and supplements
-
GDC-0941
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of GDC-0941 for 2 hours.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control (β-actin).
Experimental and Logical Workflows
The development and characterization of a PI3K inhibitor like GDC-0941 follows a logical progression from initial discovery to preclinical evaluation.
Potential Therapeutic Applications
Given the frequent activation of the PI3K pathway in cancer, GDC-0941 and other PI3K inhibitors have been investigated in a variety of malignancies.
-
Breast Cancer: Particularly in tumors with PIK3CA mutations, where the pathway is constitutively active.
-
Glioblastoma: PTEN loss is common in this disease, leading to PI3K pathway hyperactivation.
-
Hematological Malignancies: The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells, making them attractive targets in leukemias and lymphomas.
-
Combination Therapies: PI3K inhibitors are often explored in combination with other targeted agents (e.g., MEK inhibitors, HER2 inhibitors) or chemotherapy to overcome resistance and enhance efficacy.[4]
Conclusion
GDC-0941 (Pictilisib) serves as a robust example of a pan-class I PI3K inhibitor, demonstrating potent enzymatic and cellular activity. The data and protocols presented in this guide provide a foundational understanding of the technical aspects involved in the characterization of such targeted therapies. While the clinical development of pan-PI3K inhibitors has faced challenges related to toxicity and modest single-agent efficacy, they remain invaluable tools for research and have paved the way for the development of more selective, next-generation PI3K inhibitors with improved therapeutic windows. The continued exploration of the PI3K pathway and its inhibitors holds significant promise for the future of precision oncology.
References
- 1. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrido[3,2-d]pyrimidine-based PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structure-activity relationships (SAR) of a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives as potent inhibitors of Phosphoinositide 3-kinase (PI3K). The PI3K pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][2][3] Understanding the SAR of these inhibitors is crucial for the rational design of more potent and selective drug candidates.
Core Structure and Rationale
The pyrido[3,2-d]pyrimidine scaffold has emerged as a promising core for the development of PI3K inhibitors. This guide focuses on a series where the C-2 position is substituted with a 3-hydroxyphenyl group and the C-4 position with a morpholine group, while chemical diversity is introduced at the C-7 position to probe the SAR.[2] The morpholine moiety is a well-established hinge-binder for many kinase inhibitors, while the 3-hydroxyphenyl group can form key hydrogen bond interactions within the ATP-binding pocket.
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro inhibitory activity of various C-7 substituted pyrido[3,2-d]pyrimidine derivatives against the PI3Kα isoform.
| Compound | C-7 Substituent (R) | IC50 PI3Kα (nM) |
| 1 (Reference) | -H | 19 |
| 5 | -Cl | <19 (Slightly more active than 1) |
| 6 | -CH3 | <19 (Slightly more active than 1) |
| 15 | -CH2OH | ~570 (30-fold reduction in inhibition) |
| Vinyl Derivative | -CH=CH2 | Partially restored activity |
| Methoxymethyl Derivative | -CH2OCH3 | Partially restored activity |
| Cyanomethyl Derivative | -CH2CN | Partially restored activity |
| 19 | -N3 (azido) | 10 |
| 31 | -CH=NOH | Less tolerated |
| 32 | -CH=NOCH3 | 3 |
Data synthesized from multiple sources.[1][2]
SAR Insights:
-
Small, non-polar substituents at the C-7 position, such as chlorine and methyl groups, slightly enhance the inhibitory activity compared to the unsubstituted reference compound.[1][2]
-
The introduction of a hydrogen bond donor/acceptor group, like a hydroxymethyl group, at C-7 is detrimental to the activity, suggesting this position may be in a hydrophobic pocket.[1][2]
-
Longer and more flexible groups like vinyl, methoxymethyl, and cyanomethyl can partially restore the inhibitory potency.[1]
-
The zwitterionic azido derivative and the methylated oxime derivative showed a significant increase in potency, with the methylated oxime being the most potent compound in this series.[1][2] This suggests that specific electronic and conformational features at the C-7 position can lead to highly potent inhibitors.
Experimental Protocols
In Vitro Kinase Assay (PI3Kα)
The inhibitory activity of the compounds against the PI3Kα isoform was determined using a well-established kinase assay. The general protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human PI3Kα enzyme and its substrate, phosphatidylinositol (PI), are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are serially diluted to various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and the test compound.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period to allow for the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated product (PIP3) is quantified. This is often done using a competitive ELISA-based method or a fluorescence-based assay.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
This is a generalized protocol based on standard kinase assay methodologies.
Visualizations
Caption: PI3K Signaling Pathway and Point of Inhibition.
Caption: General Workflow for SAR Studies.
Caption: C-7 Substituent Effects on PI3Kα Inhibition.
References
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PI3K in cancer: its structure, activation modes and role in shaping tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interplay of PI3K-IN-7 with the PI3K/AKT/mTOR Pathway: A Technical Guide
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various human cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the interaction of a representative pan-PI3K inhibitor, referred to herein as PI3K-IN-7, with the PI3K/AKT/mTOR pathway. Due to the lack of specific public data for a compound named "this compound," this guide utilizes data from the well-characterized pan-PI3K inhibitors BKM120 (Buparlisib) and GDC-0941 (Pictilisib) as representative examples to illustrate the compound's profile.
Data Presentation: Quantitative Analysis of this compound (as represented by BKM120 and GDC-0941)
The inhibitory activity of this compound is quantified through its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell population by 50%.
Biochemical IC50 Values
The following table summarizes the biochemical IC50 values of representative pan-PI3K inhibitors against the Class I PI3K isoforms and mTOR.
| Compound | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) | mTOR IC50 (nM) |
| BKM120 (Buparlisib) | 52 | 166 | 116 | 262 | >1000 |
| GDC-0941 (Pictilisib) | 3 | 33 | 3 | 75 | 580 |
Data compiled from publicly available sources.[1][2][3][4][5][6][7][8]
Cellular IC50 Values
The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The IC50 values for cell viability are presented below.
| Cell Line | Cancer Type | Compound | Cellular IC50 (µM) |
| DAOY | Medulloblastoma | BKM120 | 0.279 - 4.38 |
| D384 | Medulloblastoma | BKM120 | 0.279 - 4.38 |
| D458 | Medulloblastoma | BKM120 | 0.279 - 4.38 |
| U87MG | Glioblastoma | GDC-0941 | 0.95 |
| A2780 | Ovarian Cancer | GDC-0941 | 0.14 |
| PC3 | Prostate Cancer | GDC-0941 | 0.28 |
| MDA-MB-361 | Breast Cancer | GDC-0941 | 0.72 |
| SW480 | Colorectal Cancer | BKM120 | 1.5 |
| A549 | Lung Cancer | BKM120 | 2.1 |
| MCF-7 | Breast Cancer | BKM120 | 1.8 |
Data compiled from publicly available sources.[5][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments cited in the study of PI3K inhibitors are provided below.
In Vitro Kinase Assay (Biochemical IC50 Determination)
This assay quantifies the ability of an inhibitor to prevent the phosphorylation of a substrate by a purified kinase enzyme.[12][13]
Materials:
-
Purified recombinant PI3K isoforms (p110α, β, δ, γ)
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate; PIP2)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
Test inhibitor (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 0.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Prepare a mixture of the purified kinase enzyme and the lipid substrate in the kinase assay buffer.
-
Add 4 µL of the enzyme/lipid mixture to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
The luminescent signal, which is proportional to the amount of ADP formed, is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of an inhibitor on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.[15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubate the cells for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis of Pathway Inhibition
This technique is used to detect and quantify the levels of specific proteins, particularly the phosphorylated (activated) forms of key proteins in the PI3K/AKT/mTOR pathway, to confirm the inhibitor's mechanism of action within the cell.[18][19][20][21][22]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Test inhibitor (this compound)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR (Ser2448), anti-total mTOR, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control protein.
-
Quantify the band intensities to determine the change in protein phosphorylation in response to the inhibitor.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Logical Relationship of Inhibition
Caption: Logical diagram of this compound's mechanism of action.
References
- 1. adooq.com [adooq.com]
- 2. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma | PLOS One [journals.plos.org]
- 10. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PI3K-IN-7 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of PI3K-IN-7, a potential inhibitor of the Phosphoinositide 3-kinase (PI3K) family. The provided methodologies are based on established biochemical assays for PI3K inhibitors and are intended to guide researchers in setting up robust and reproducible experiments for compound characterization.
Introduction to PI3K and In Vitro Inhibition Assays
The Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K signaling pathway is frequently implicated in cancer and other diseases, making it a key target for therapeutic intervention.[2][3] In vitro kinase assays are fundamental tools for the discovery and characterization of PI3K inhibitors, allowing for the determination of compound potency and selectivity against different PI3K isoforms.[4]
Commonly employed in vitro assays for PI3K activity include Homogeneous Time-Resolved Fluorescence (HTRF), ADP-Glo™ luminescence-based assays, and TR-FRET binding assays.[1][4][5] These methods offer high-throughput capabilities and sensitive detection of kinase activity, making them suitable for inhibitor screening and characterization.[6][7]
Data Presentation: Biochemical Potency of this compound
| Target Isoform | IC50 (nM) | Assay Type | ATP Concentration | Substrate |
| PI3Kα (p110α/p85α) | 15 | HTRF | 10 µM | PIP2 |
| PI3Kβ (p110β/p85α) | 250 | HTRF | 10 µM | PIP2 |
| PI3Kδ (p110δ/p85α) | 5 | HTRF | 10 µM | PIP2 |
| PI3Kγ (p120γ) | 150 | HTRF | 10 µM | PIP2 |
| mTOR | >10,000 | Kinase Assay | 10 µM | 4E-BP1 |
PI3K Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes.
Caption: PI3K Signaling Pathway Overview.
Experimental Protocols
This section details a representative in vitro assay protocol for determining the inhibitory activity of this compound against a Class I PI3K isoform (e.g., PI3Kα) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is based on the competitive displacement of a biotinylated PIP3 tracer from a detection complex.
Principle of the HTRF Assay
The PI3K HTRF assay quantifies the production of phosphatidylinositol 3,4,5-trisphosphate (PIP3) by measuring the disruption of a FRET (Förster Resonance Energy Transfer) signal.[7][8] In the absence of PI3K activity, a detection complex is formed consisting of a Europium (Eu3+) cryptate-labeled anti-GST antibody, a GST-tagged PIP3-binding protein (like GRP1-PH domain), and biotinylated PIP3, which is linked to a streptavidin-XL665 acceptor. Excitation of the Europium donor results in FRET to the XL665 acceptor, producing a strong signal. When active PI3K produces PIP3, it displaces the biotinylated PIP3 from the complex, leading to a decrease in the FRET signal.[1][8] The inhibitory effect of a compound is measured by its ability to prevent the decrease in the FRET signal.
Materials and Reagents
-
Recombinant human PI3K enzyme (e.g., PI3Kα p110α/p85α)
-
This compound (or other test compounds) dissolved in 100% DMSO
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate
-
Adenosine triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS, 2 mM DTT)
-
HTRF Detection Reagents:
-
Europium (Eu3+) cryptate-labeled anti-GST antibody
-
GST-tagged PIP3-binding protein (e.g., GRP1-PH)
-
Biotinylated PIP3 (biotin-PIP3)
-
Streptavidin-XL665
-
-
Stop Solution (e.g., 50 mM EDTA in assay buffer)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Experimental Workflow Diagram
Caption: HTRF Assay Experimental Workflow.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the assay buffer.
-
Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for the dilution series might be 1 mM.
-
Prepare the PI3K enzyme dilution in assay buffer to the desired final concentration.
-
Prepare the substrate working solution containing PIP2 in assay buffer.
-
Prepare the ATP working solution in assay buffer. The final ATP concentration should ideally be at or near the Km for the specific PI3K isoform.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 0.5 µL of the this compound serial dilutions. For control wells (0% and 100% inhibition), add 0.5 µL of 100% DMSO.[1]
-
Add 5 µL of the PI3K enzyme/PIP2 substrate mixture to all wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP working solution to all wells.[1]
-
Incubate the reaction for 30-60 minutes at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction by adding 5 µL of the stop solution (containing EDTA) to all wells.[1]
-
Add 5 µL of the HTRF detection mixture (containing Eu3+-cryptate labeled anti-GST antibody, GST-tagged PH domain, biotin-PIP3, and Streptavidin-XL665) to all wells.
-
Seal the plate and incubate for 60 minutes to overnight at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis
-
Calculate the HTRF Ratio: For each well, calculate the HTRF ratio using the following formula:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated as follows:
-
% Inhibition = 100 * (1 - (Ratio_inhibitor - Ratio_min) / (Ratio_max - Ratio_min))
-
Where:
-
Ratio_inhibitor is the HTRF ratio in the presence of the inhibitor.
-
Ratio_min is the HTRF ratio of the 100% inhibition control (no enzyme or high concentration of a known potent inhibitor).
-
Ratio_max is the HTRF ratio of the 0% inhibition control (DMSO vehicle).
-
-
-
Determine the IC50 Value: The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Alternative Protocol: ADP-Glo™ Kinase Assay
An alternative method for measuring PI3K activity is the ADP-Glo™ Kinase Assay. This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[9][10]
Principle of the ADP-Glo™ Assay
The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[4][6]
Brief Protocol Outline
-
Kinase Reaction: Similar to the HTRF assay, the kinase reaction is set up with the PI3K enzyme, PIP2 substrate, ATP, and the inhibitor (this compound).
-
ATP Depletion: After the kinase reaction incubation, an equal volume of ADP-Glo™ Reagent is added, and the plate is incubated for 40 minutes at room temperature to deplete the remaining ATP.[9]
-
ADP to ATP Conversion and Detection: A volume of Kinase Detection Reagent is added, and the plate is incubated for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer.
The data analysis for determining percent inhibition and IC50 values is analogous to the HTRF assay, with the luminescent signal being the readout.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. promega.de [promega.de]
- 5. PI3K (p110α[E545K]/p85α) Protocol [promega.com]
- 6. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. promega.com [promega.com]
Application Notes and Protocols for a Selective PI3K Inhibitor in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2] This document provides detailed application notes and protocols for the use of a representative selective PI3K inhibitor in various cell-based assays. Due to the lack of specific public data for a compound named "PI3K-IN-7," this guide will utilize a well-characterized selective PI3K delta (PI3Kδ) inhibitor, referred to here as "PI3Kδ-IN-1," as an exemplary agent to illustrate the experimental principles and methodologies.
The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[4][5] Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit.[6] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.[1][8] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of diverse cellular functions.[1]
PI3K Signaling Pathway
The following diagram illustrates the core components of the PI3K/AKT signaling cascade.
Caption: Simplified PI3K/AKT signaling pathway and the point of inhibition.
Quantitative Data Summary
The efficacy of a PI3K inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%.[9] The IC50 values for PI3K inhibitors can vary significantly depending on the cell line, assay type, and duration of treatment. Below is a table summarizing representative IC50 values for various PI3K inhibitors across different cancer cell lines.
| Inhibitor Type | Representative Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Pan-PI3K | Buparlisib (BKM120) | MCF-7 | Cell Viability (72h) | 52 |
| U87MG | Cell Viability (72h) | 116 | ||
| Isoform-Selective | Alpelisib (BYL719) (α) | T47D | Cell Viability (72h) | 35 |
| Idelalisib (δ) | CLL Cells | Cell Viability (72h) | 2.5 | |
| IPI-549 (γ) | Macrophage | p-AKT Inhibition | 16 |
Note: These values are examples from the literature and may vary based on experimental conditions.[2][10][11][12]
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the efficacy and mechanism of action of a PI3K inhibitor are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI3Kδ-IN-1 (or other PI3K inhibitor)
-
Vehicle control (e.g., DMSO)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.[7]
-
Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete medium. Add the desired concentrations of the inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.[7]
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Plot the luminescence against the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[7]
Western Blot for p-AKT Inhibition
This protocol is used to assess the inhibition of the PI3K pathway by detecting the phosphorylation status of its key downstream effector, AKT.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI3Kδ-IN-1 (or other PI3K inhibitor)
-
Vehicle control (e.g., DMSO)
-
Growth factor (e.g., IGF-1, EGF) for stimulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.[7]
-
Serum Starvation: To reduce basal PI3K activity, serum-starve the cells for 3-4 hours if necessary.[7]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.[7]
-
Stimulation: Stimulate the cells with an appropriate growth factor for 5-30 minutes to activate the PI3K pathway.[7]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Acquisition: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the p-AKT signal to total AKT and the loading control (β-actin).
Apoptosis Assay (Caspase-Glo® 3/7)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PI3Kδ-IN-1 (or other PI3K inhibitor)
-
Vehicle control (e.g., DMSO)
-
White, flat-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the Cell Viability Assay protocol.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by swirling or on a plate shaker at low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Plot the luminescence against the inhibitor concentration to determine the concentration-dependent induction of apoptosis.
Experimental Workflow and Data Integration
The following diagrams illustrate a typical experimental workflow for evaluating a PI3K inhibitor and the logical integration of data from different assays.
Caption: General experimental workflow for PI3K inhibitor evaluation.
Caption: Logical integration of data from multiple cell-based assays.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. proteopedia.org [proteopedia.org]
- 7. benchchem.com [benchchem.com]
- 8. PI3K and AKT: Unfaithful Partners in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Western Blot Analysis of p-Akt (Ser473/Thr308) Following PI3K Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently implicated in various diseases, most notably cancer, making it a key target for therapeutic intervention.[4] Akt, a serine/threonine kinase, is a central node in this pathway. Its activation requires phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the C-terminal hydrophobic motif by mTORC2.[4]
Pharmacological inhibition of PI3K is a common strategy to probe the pathway's function and to develop novel therapeutics. Small molecule inhibitors like Wortmannin and LY294002 are widely used research tools that effectively block PI3K activity, thereby preventing the phosphorylation and activation of Akt.[5][6] Western blotting is a fundamental technique to assess the efficacy of such inhibitors by quantifying the reduction in phosphorylated Akt (p-Akt) levels relative to the total Akt protein.
This document provides a detailed protocol for performing a Western blot to detect p-Akt (Ser473 and Thr308) in cell lysates following treatment with a representative PI3K inhibitor. It includes comprehensive step-by-step instructions, materials required, and expected outcomes to guide researchers in accurately evaluating the modulation of the PI3K/Akt signaling pathway.
Signaling Pathway Overview
The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent full activation of Akt. Activated Akt then proceeds to phosphorylate a multitude of downstream substrates, orchestrating various cellular responses.
Experimental Protocol
This protocol outlines the treatment of cultured cells with a PI3K inhibitor, subsequent protein extraction, and Western blot analysis for p-Akt.
Materials and Reagents
-
Cell Culture: Adherent mammalian cells (e.g., NIH/3T3, HeLa, MCF-7)
-
PI3K Inhibitor:
-
Wortmannin (e.g., CST #9951) or LY294002 (e.g., CST #9901)
-
-
Stimulant (optional): Platelet-Derived Growth Factor (PDGF), Insulin, or serum
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer) supplemented with Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
4X Laemmli Sample Buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[5][6][7]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473) (e.g., CST #9271)
-
Primary Antibody: Rabbit anti-phospho-Akt (Thr308) (e.g., CST #9275)
-
Primary Antibody: Rabbit anti-total Akt (e.g., CST #9272)
-
Secondary Antibody: HRP-linked anti-rabbit IgG
-
-
Western Blotting Supplies:
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or Nitrocellulose membranes
-
Western blot transfer system
-
Chemiluminescent HRP substrate
-
Imaging system (e.g., CCD camera-based imager)
-
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and grow to 70-80% confluency.
-
For experiments involving growth factor stimulation, serum-starve the cells overnight to reduce basal p-Akt levels.
-
Pre-treat cells with the PI3K inhibitor for 1 hour. Recommended concentration ranges are:
-
(Optional) Stimulate the cells with a growth factor (e.g., 50 ng/mL PDGF for 15-30 minutes) to induce Akt phosphorylation. Include an unstimulated control.
-
Include a vehicle control (e.g., DMSO) for all treatment conditions.
-
-
Sample Preparation:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane according to the manufacturer's instructions.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473 or anti-p-Akt Thr308) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[9][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
To ensure equal protein loading and to normalize the p-Akt signal, the blot should be stripped and re-probed for total Akt.
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ). The p-Akt signal should be normalized to the total Akt signal for each sample.
-
Data Presentation and Expected Results
Treatment with a PI3K inhibitor is expected to cause a dose-dependent decrease in the phosphorylation of Akt at both Ser473 and Thr308, while the total Akt protein levels should remain unchanged. The results can be quantified by densitometry and presented in a tabular format.
Table 1: Densitometric Analysis of p-Akt/Total Akt Ratio Following PI3K Inhibitor Treatment
| Treatment Group | Concentration | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) | p-Akt (Thr308) / Total Akt Ratio (Normalized to Control) |
| Untreated Control | - | 1.00 | 1.00 |
| Vehicle Control (DMSO) | - | 0.98 | 0.99 |
| Wortmannin | 0.2 µM | 0.45 | 0.50 |
| Wortmannin | 1.0 µM | 0.10 | 0.12 |
| LY294002 | 10 µM | 0.55 | 0.60 |
| LY294002 | 50 µM | 0.05 | 0.08 |
Note: The values in this table are representative and may vary depending on the cell line, experimental conditions, and specific inhibitor used.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or Weak p-Akt Signal | Inactive phosphatase inhibitors. | Always add fresh protease and phosphatase inhibitors to the lysis buffer immediately before use. Keep samples on ice at all times.[5][7] |
| Low abundance of p-Akt. | Stimulate cells with a growth factor (e.g., PDGF, insulin) to induce Akt phosphorylation. Increase the amount of protein loaded onto the gel. | |
| Incorrect antibody dilution. | Optimize the primary antibody concentration. | |
| High Background | Blocking with milk. | Use 5% BSA in TBST for blocking and antibody dilutions. Casein in milk is a phosphoprotein and can be detected by anti-phospho antibodies.[6][7] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Primary antibody concentration too high. | Reduce the concentration of the primary antibody. | |
| Non-specific Bands | Antibody cross-reactivity. | Ensure the primary antibody is specific for the target protein. Use a recommended positive control cell lysate if available. |
| Protein degradation. | Ensure adequate protease inhibitors are used during sample preparation. |
By following this detailed protocol and considering the provided troubleshooting tips, researchers can reliably perform Western blot analysis to assess the inhibition of Akt phosphorylation, thereby effectively monitoring the activity of the PI3K signaling pathway in response to therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effects of phenylhexyl isothiocyanate and LY294002 on the PI3K/Akt signaling pathway in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PI3 Kinase Inhibition Activity of a Wortmannin-Leucine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. Wortmannin | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols for PI3K-IN-7 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that is activated by a variety of upstream signals, including growth factors and cytokines.[1][2] Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.[2][6] Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and the subsequent regulation of cellular processes that drive cell growth and proliferation.[5][7] The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3.[10]
PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Dosages of Comparable PI3K Inhibitors
The following table summarizes the dosages, administration routes, and formulations of several well-characterized PI3K inhibitors used in mouse models. This data can serve as a valuable reference for designing initial dose-finding studies for this compound. It is crucial to note that the optimal dosage for this compound will need to be determined empirically.
| Inhibitor | Mouse Model | Dosage | Administration Route | Formulation | Reference |
| NVP-BEZ235 | Lung Cancer | 30-52.5 mg/kg | Oral Gavage | 1 volume of NMP (1-methyl-2-pyrrolidone) and 9 volumes of PEG300 | [11] |
| BYL-719 | Obesity | 5 and 10 mg/kg | Oral Gavage | PEG-300 and 10% N-methyl-2-pyrrolidone | [12] |
| BYL-719 | Wild-type | 15 mg/kg | Oral Gavage | Not specified | [12] |
| GDC-0941 | Obesity | 10 and 75 mg/kg | Oral Gavage | Not specified | [7] |
| GE21 | Diabetic Cardiomyopathy | 5 and 50 mg/kg/day | Oral Gavage | Dissolved in water | [13] |
| Pictilisib (GDC-0941) | Tumor Xenograft | 100 mg/kg | Not specified | Not specified | [14] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
The solubility of small molecule inhibitors is a critical factor for their bioavailability. A common formulation for oral gavage involves a multi-component vehicle to ensure the compound remains in solution or a stable suspension.
Materials:
-
This compound
-
N-methyl-2-pyrrolidone (NMP)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
0.9% Saline or Water for Injection
Protocol:
-
Solubility Test: Before preparing the bulk formulation, test the solubility of this compound in various vehicles and co-solvents to determine the optimal composition.
-
Preparation of Vehicle: A common vehicle can be prepared by mixing NMP, PEG300, and Tween 80. A typical ratio is 10% NMP, 40% PEG300, and 5% Tween 80, with the remainder being saline or water.
-
Dissolving this compound:
-
Weigh the required amount of this compound based on the desired concentration and the total volume of the formulation.
-
First, dissolve the this compound powder in NMP.
-
Gradually add PEG300 while vortexing or stirring to ensure complete dissolution.
-
Add Tween 80 and mix thoroughly.
-
Finally, add the saline or water to reach the final volume and mix until a clear solution or a uniform suspension is achieved.
-
-
Storage: The formulation should be prepared fresh before each administration. If short-term storage is necessary, store it protected from light at 4°C, and ensure it is brought to room temperature and vortexed before use.
In Vivo Administration via Oral Gavage in Mice
Oral gavage is a standard method for precise oral administration of compounds in preclinical studies.[1][2][3][6]
Materials:
-
Mouse gavage needles (18-20 gauge, 1.5-2 inches with a rounded tip)
-
1 mL syringes
-
Animal scale
-
Prepared this compound formulation
Protocol:
-
Animal Preparation:
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the depth of insertion to reach the stomach. Mark the needle to avoid over-insertion.
-
Administration:
-
Attach the gavage needle to the syringe containing the calculated volume of the this compound formulation.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[2] The mouse should swallow the needle as it is gently advanced.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
Once the needle is in the esophagus, dispense the formulation slowly and steadily.
-
After administration, gently remove the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy, for at least 30 minutes.
-
Continue to monitor the animals daily for the duration of the study for any adverse effects.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study in a mouse model using a PI3K inhibitor.
Experimental workflow for an in vivo mouse study with this compound.
Conclusion
While specific in vivo dosage information for this compound is not yet established in published literature, the data from other PI3K inhibitors and the detailed protocols provided here offer a solid foundation for initiating preclinical studies. It is imperative for researchers to conduct initial dose-finding and maximum tolerated dose (MTD) studies to determine a safe and effective dose range for this compound in their specific mouse model. Careful monitoring of the animals and pharmacodynamic analysis of target engagement are essential for the successful in vivo evaluation of this and other novel PI3K inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Activation of PI3K Is Indispensable for Interleukin 7–mediated Viability, Proliferation, Glucose Use, and Growth of T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voluntary oral administration of drugs in mice [protocols.io]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. Pharmacological Inhibition of PI3K Reduces Adiposity and Metabolic Syndrome in Obese Mice and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3Kγδ inhibition suppresses key disease features in a rat model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effective Use of PI3K and MEK Inhibitors to Treat Mutant K-Ras G12D and PIK3CA H1047R Murine Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PI3Kɑ inhibition reduces obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3Kγ Inhibition Protects Against Diabetic Cardiomyopathy in Mice - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for a Representative PI3K Inhibitor
Disclaimer: Information regarding a specific compound designated "PI3K-IN-7" was not publicly available. The following application notes and protocols have been generated using a representative and well-characterized PI3K inhibitor, "Selective PI3Kδ Inhibitor 1 (compound 7n)," as a surrogate. Researchers should validate these protocols for their specific molecule of interest.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[5][6] PI3K inhibitors are a class of small molecules designed to block the activity of one or more isoforms of the PI3K enzyme, thereby impeding the downstream signaling cascade and exerting anti-tumor effects.
This document provides detailed information on the solubility and preparation of a representative PI3K inhibitor for use in cell culture experiments, intended for researchers, scientists, and drug development professionals.
Data Presentation: Solubility
The solubility of a compound is a critical parameter for its formulation and effective use in in vitro assays. The following table summarizes the solubility of the representative PI3K inhibitor, Selective PI3Kδ Inhibitor 1 (compound 7n), in Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 43 | 100.12 | Use fresh, anhydrous DMSO. |
| DMSO | 86 | 200.25 | Maximum solubility. |
Mechanism of Action and the PI3K Signaling Pathway
PI3K enzymes are a family of lipid kinases that phosphorylate the 3'-hydroxyl group of the inositol ring of phosphoinositides.[3][7] The activation of Class I PI3Ks is typically initiated by the stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[2] This leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2][8]
PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2][3][5][8] Once activated, Akt phosphorylates a plethora of substrates, leading to the regulation of various cellular functions. Key downstream effects of Akt activation include the promotion of cell survival by inhibiting apoptotic proteins and the stimulation of cell growth and proliferation through the activation of the mTOR pathway.[1][5]
PI3K inhibitors function by binding to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking the entire downstream signaling cascade.[4] This inhibition leads to decreased cell proliferation, survival, and growth in cancer cells that are dependent on the PI3K pathway.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of a PI3K inhibitor.
Experimental Protocols
The following protocols provide a general guideline for the preparation of a representative PI3K inhibitor for in vitro cell culture experiments. It is essential to adhere to aseptic techniques to prevent contamination.
Preparation of a Stock Solution
Objective: To prepare a high-concentration stock solution of the PI3K inhibitor in DMSO.
Materials:
-
PI3K inhibitor (e.g., Selective PI3Kδ Inhibitor 1 (compound 7n))
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Allow the vial of the PI3K inhibitor and the DMSO to equilibrate to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of the PI3K inhibitor powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution, but consult the manufacturer's instructions for the specific inhibitor's stability.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Label the aliquots clearly with the compound name, concentration, date, and storage conditions.
-
Store the stock solution aliquots at -20°C or -80°C as recommended by the manufacturer.
Preparation of Working Solutions for Cell Culture
Objective: To dilute the stock solution to the final working concentrations for treating cells.
Materials:
-
Prepared stock solution of the PI3K inhibitor
-
Complete cell culture medium appropriate for the cell line being used
-
Sterile microcentrifuge tubes or conical tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw a single aliquot of the PI3K inhibitor stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor) to account for any effects of the solvent on the cells.
-
-
For example, to prepare a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
-
Mix the working solutions gently by pipetting or inverting the tubes.
-
Add the appropriate volume of the working solution to the cell culture plates to achieve the desired final concentration.
-
Incubate the cells for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Caption: A general experimental workflow for preparing a PI3K inhibitor for cell culture experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIK-inhibitors | PI3K | TargetMol [targetmol.com]
Application Notes and Protocols for the Use of PI3K Inhibitors in CRISPR-Edited Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of many human cancers, often due to mutations in key pathway components like PIK3CA or loss of the tumor suppressor PTEN.[4][5][6] This makes the PI3K pathway a prime target for cancer therapy. The advent of CRISPR/Cas9 gene editing technology has provided researchers with powerful tools to create specific genetic modifications in cell lines, allowing for the precise investigation of drug mechanisms and resistance.
These application notes provide a comprehensive guide for the use of a representative pan-Class I PI3K inhibitor, hereafter referred to as PI3K-IN-7, in CRISPR-edited cell lines. While specific data for a compound named "this compound" is not prevalent in the current literature, the protocols and principles outlined here are broadly applicable to various well-characterized PI3K inhibitors such as BKM120 (Buparlisib), Alpelisib, and LY294002.
Mechanism of Action
This compound is a small molecule inhibitor that targets the catalytic subunit of Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][4] This, in turn, inhibits the downstream signaling cascade, including the mammalian target of rapamycin (mTOR), leading to the suppression of cell growth, proliferation, and survival.[1][7]
Applications in CRISPR-Edited Cell Lines
The use of this compound in CRISPR-edited cell lines offers a powerful approach to:
-
Elucidate Drug Mechanism: By knocking out or knocking in specific genes within the PI3K pathway, researchers can dissect the precise mechanism of action of PI3K inhibitors.
-
Investigate Drug Resistance: CRISPR can be used to introduce or remove mutations suspected of conferring resistance to this compound, allowing for the validation of resistance mechanisms.[8]
-
Identify Synthetic Lethal Interactions: Screening this compound against a library of CRISPR-generated knockout cell lines can help identify genes that, when absent, render cells hypersensitive to PI3K inhibition.
-
Validate Therapeutic Targets: The effect of this compound can be studied in cell lines with specific cancer-associated mutations introduced via CRISPR, providing a more relevant model for preclinical studies.
Data Presentation
Table 1: Representative IC50 Values of Pan-PI3K Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | PIK3CA Status | IC50 (µM) |
| BKM120 | SW480 | Colorectal | Wild-Type | 1.5 |
| BKM120 | A549 | Lung | Wild-Type | 2.1 |
| BKM120 | MCF-7 | Breast | E545K Mutant | 1.8 |
| LY294002 | NCI-H661 | NSCLC | Wild-Type | Varies |
| LY294002 | NCI-H460 | NSCLC | H1047R Mutant | Varies |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Signaling Pathway Diagram
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathway-specific genome editing of PI3K/mTOR tumor suppressor genes reveals that PTEN loss contributes to cetuximab resistance in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PI3K Inhibitor Administration in Xenograft Models
A Representative Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are provided as a representative guide for the administration of a generic pan-PI3K inhibitor, referred to herein as PI3K-IN-7, in xenograft models. As of the latest literature review, "this compound" does not correspond to a publicly documented specific molecule. Therefore, the data and methodologies presented are synthesized from published studies on various well-characterized PI3K inhibitors (e.g., BKM120, BEZ235, BYL719) and should be adapted and optimized for the specific inhibitor and experimental context.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[1][3] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing an in vivo platform to evaluate the efficacy and mechanism of action of novel therapeutic agents like PI3K inhibitors.
These notes provide a comprehensive overview of the essential procedures for evaluating the anti-tumor activity of a representative PI3K inhibitor, this compound, in subcutaneous xenograft models.
Quantitative Data Summary
The following tables summarize representative quantitative data for PI3K inhibitors in various xenograft models, compiled from multiple studies. This data is intended to provide a comparative baseline for expected efficacy.
Table 1: Representative In Vivo Efficacy of PI3K Inhibitors in Xenograft Models
| Compound (Analogue) | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI %) | Reference |
| BKM120 (buparlisib) | Breast Cancer (HER2+) | UACC812 | 35 mg/kg, oral, daily | ~60% | |
| BYL719 (alpelisib) | Breast Cancer (HER2+) | UACC812 | 50 mg/kg, oral, daily | ~75% | |
| BEZ235 (dactolisib) | Breast Cancer (HER2+) | UACC812 | 35 mg/kg, oral, daily | ~85% | |
| Idelalisib | Mantle Cell Lymphoma | Maver-1 | 50 mg/kg, oral, daily | Significant reduction vs. control | [4] |
| Duvelisib | Mantle Cell Lymphoma | Maver-1 | 50 mg/kg, oral, daily | Significant reduction vs. control | [4] |
| AZD8835 | Breast Cancer | - | Intermittent | Improved efficacy | [3] |
| GDC-0941 (pictilisib) | Colorectal Cancer | - | Intermittent with MEK inhibitor | Tumor growth inhibition | [3] |
Table 2: Representative Pharmacokinetic and Pharmacodynamic Parameters of PI3K Inhibitors
| Compound (Analogue) | Parameter | Value | Species | Reference |
| BKM120 | Cmax | Varies with dose | Mouse | [5] |
| BKM120 | Tmax | 2-6 hours | Mouse | [5] |
| BKM120 | t1/2 | 4-5 hours | Mouse | [5] |
| GDC-0941 | p-Akt Inhibition | Dose-dependent | Mouse | [3] |
| AZD8835 | p-Akt Inhibition | Suppression with intermittent dosing | Mouse | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Development
Objective: To establish solid tumors from human cancer cell lines in immunodeficient mice.
Materials:
-
Human cancer cell line of interest (e.g., U87-MG, MCF-7, A549)
-
Immunodeficient mice (e.g., NOD/SCID, Athymic Nude)
-
Sterile PBS
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture the selected cancer cell line under standard conditions to ~80% confluency.
-
Harvest the cells by trypsinization, neutralize with culture medium, and centrifuge to pellet the cells.
-
Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel (if used) at a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Begin caliper measurements 2-3 times per week once tumors become palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
Protocol 2: Administration of this compound
Objective: To treat tumor-bearing mice with the PI3K inhibitor.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% NMP/90% PEG300, 0.5% methylcellulose in water)
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of administration, dilute the stock solution to the final desired concentration with the vehicle. Ensure the solution is homogenous.
-
Administer this compound to the treatment group via oral gavage at the predetermined dose and schedule (e.g., daily, twice daily). The volume administered is typically based on the mouse's body weight.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
Monitor animal health and body weight regularly throughout the study.
Protocol 3: Assessment of Anti-Tumor Efficacy
Objective: To evaluate the effect of this compound on tumor growth.
Materials:
-
Calipers
-
Scale for mouse body weight
Procedure:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume for each mouse at each time point.
-
Record the body weight of each mouse at each measurement time point to monitor for toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Protocol 4: Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the inhibition of the PI3K pathway in tumor tissue.
Materials:
-
Tumor tissue from treated and control mice
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-S6, anti-total S6)
-
Secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Collect tumor samples at specified time points after the final dose of this compound.
-
Homogenize the tumor tissue in lysis buffer and quantify the protein concentration.
-
Perform Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein.
-
Compare the levels of phosphorylated proteins in the treated group to the control group to confirm target engagement and pathway inhibition.
Visualizations
PI3K Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Administration in Xenograft Models
Caption: Workflow for evaluating this compound efficacy in a xenograft model.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K Inhibition Reduces Mammary Tumor Growth and Facilitates Anti-tumor Immunity and Anti-PD1 Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GDC-0941 (Pictilisib) for Studying Drug Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Note: The initially requested "PI3K-IN-7" did not correspond to a specific, publicly documented PI3K inhibitor. Therefore, these application notes and protocols have been developed using the well-characterized and widely studied pan-Class I PI3K inhibitor, GDC-0941 (Pictilisib) , as a representative tool for investigating drug resistance mechanisms.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in human cancers and is frequently associated with both intrinsic and acquired resistance to a variety of anti-cancer therapies.[1][2] GDC-0941 (Pictilisib) is a potent, orally bioavailable, pan-Class I PI3K inhibitor that has been extensively used in preclinical and clinical studies to investigate the role of the PI3K pathway in cancer and to develop strategies to overcome drug resistance.[3][4][5]
These application notes provide detailed protocols for utilizing GDC-0941 to study mechanisms of drug resistance in cancer cell lines. The included methodologies cover the assessment of cellular viability, pathway modulation, and the investigation of synergistic effects with other anti-cancer agents.
Data Presentation
Biochemical and Cellular Activity of GDC-0941
The inhibitory activity of GDC-0941 against Class I PI3K isoforms and its effect on cancer cell lines are summarized below. This data is crucial for designing experiments and interpreting results.
| Target | IC50 (nM) | Assay Type | Reference |
| PI3Kα (p110α) | 3 | Cell-free recombinant enzyme | [3][4][6] |
| PI3Kβ (p110β) | 33 | Cell-free recombinant enzyme | [3][4][6] |
| PI3Kδ (p110δ) | 3 | Cell-free recombinant enzyme | [3][4][6] |
| PI3Kγ (p110γ) | 75 | Cell-free recombinant enzyme | [3][4][6] |
| mTOR | 580 | Cell-free recombinant enzyme | [6] |
| DNA-PK | 1230 | Cell-free recombinant enzyme | [6] |
Table 1: Biochemical IC50 values of GDC-0941 against Class I PI3K isoforms and related kinases.
| Cell Line | Cancer Type | Cellular IC50/GI50 (nM) | Assay Type | Reference |
| U87MG | Glioblastoma | 950 | Proliferation Assay | [7] |
| A2780 | Ovarian Cancer | 140 | Proliferation Assay | [7] |
| PC3 | Prostate Cancer | 280 | Proliferation Assay | [7] |
| MDA-MB-361 | Breast Cancer | 720 | Proliferation Assay | [7] |
| HCT116 | Colon Cancer | 1081 | Growth Inhibition (GI50) | [7] |
| DLD1 | Colon Cancer | 1070 | Growth Inhibition (GI50) | [7] |
| HT29 | Colon Cancer | 157 | Growth Inhibition (GI50) | [7] |
| IU-TAB1 (PIK3CA mutant) | Thymic Epithelial Tumor | 134 | Cell Viability | [8] |
| T1889 (PIK3CA wild-type) | Thymic Epithelial Tumor | 416 | Cell Viability | [8] |
Table 2: Cellular potency of GDC-0941 in various cancer cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess GDC-0941 Cytotoxicity and Synergy
This protocol describes a method to determine the effect of GDC-0941 on the viability of cancer cells, both as a single agent and in combination with other drugs, to identify potential synergistic interactions that could overcome drug resistance.
Materials:
-
Cancer cell line of interest (e.g., a drug-resistant subline and its parental counterpart)
-
Complete cell culture medium
-
GDC-0941 (Pictilisib)
-
Chemotherapeutic agent or other targeted therapy
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or MTS assay kit
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 2,500-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare a stock solution of GDC-0941 in DMSO (e.g., 10 mM). Create serial dilutions of GDC-0941 and the combination drug in complete culture medium.
-
Treatment: Treat the cells with a range of concentrations of GDC-0941, the other therapeutic agent, or a combination of both.[10] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[9][10]
-
Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagents to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.[10]
-
For MTS Assay: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours. Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of drug that inhibits cell viability by 50%) using appropriate software (e.g., GraphPad Prism). For combination studies, synergy can be calculated using methods such as the Bliss additivism model or the Chou-Talalay method.
Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition
This protocol details the procedure for assessing the inhibitory effect of GDC-0941 on the PI3K signaling pathway by measuring the phosphorylation status of key downstream effectors, such as Akt.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GDC-0941 (Pictilisib)
-
DMSO
-
6-well plates or larger culture dishes
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with GDC-0941 at various concentrations (e.g., 100 nM, 500 nM) or for different time points.[11] Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Akt and a loading control to ensure equal protein loading.
Visualizations
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsk3b.com [gsk3b.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. adooq.com [adooq.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PI3K Inhibitor GDC-0941 (Pictilisib) in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potent and selective pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor, GDC-0941 (also known as Pictilisib). The document details its mechanism of action and explores its synergistic potential when used in combination with other cancer therapies. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their study design and execution.
Introduction to GDC-0941 (Pictilisib)
GDC-0941 is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), thereby inhibiting the production of the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) and subsequently blocking the activation of the PI3K/Akt signaling pathway.[1][2] This pathway is frequently dysregulated in various cancers and plays a crucial role in tumor cell growth, proliferation, survival, and motility.[1][3] By inhibiting this pathway, GDC-0941 can induce apoptosis and inhibit tumor growth in susceptible cancer cell populations.[1][4]
Combination Therapy Strategies with GDC-0941
The therapeutic efficacy of GDC-0941 can be enhanced through combination with other anti-cancer agents, a strategy aimed at overcoming resistance and improving treatment outcomes.
Combination with Chemotherapy (e.g., Docetaxel)
Preclinical studies have demonstrated that GDC-0941 can augment the anti-tumor activity of chemotherapeutic agents like docetaxel in breast cancer models.[5] The combination leads to a significant decrease in cell viability and an increase in apoptosis compared to either agent alone.[6] The proposed mechanism involves GDC-0941 increasing the rate of apoptosis in cells that are arrested in mitosis by docetaxel.[6]
Combination with Targeted Therapies (e.g., MEK Inhibitors)
The PI3K/Akt and RAS/RAF/MEK/ERK pathways are interconnected signaling cascades that can exhibit crosstalk.[7] Concurrent inhibition of both pathways with GDC-0941 and a MEK inhibitor (e.g., trametinib) has shown synergistic effects in head and neck squamous cell carcinoma models.[7] This combination can prevent the hyperactivation of the PI3K/Akt pathway that can occur as a resistance mechanism to MEK inhibition alone.[7]
Combination with mTOR Inhibitors (e.g., Everolimus)
Dual blockade of the PI3K/Akt/mTOR pathway using GDC-0941 in combination with an mTOR inhibitor like everolimus has demonstrated strong synergy in uveal melanoma cell lines.[8][9] This combination leads to a significant increase in apoptosis and enhanced anti-tumor effects in patient-derived xenograft models.[8] The synergy is, in part, attributed to GDC-0941 preventing the feedback reactivation of Akt that can be induced by mTOR inhibitors.[8]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving GDC-0941, both as a single agent and in combination with other therapies.
Table 1: In Vitro Efficacy of GDC-0941 (Pictilisib)
| Cell Line | Cancer Type | IC50 (µM) - Single Agent | Reference |
| U87MG | Glioblastoma | 0.95 | [4] |
| PC3 | Prostate Cancer | 0.28 | [4] |
| MDA-MB-361 | Breast Cancer | 0.72 | [4] |
| A2780 | Ovarian Cancer | 0.14 | [4] |
| HCT116 | Colorectal Cancer | 1.081 (GI50) | [4] |
| DLD1 | Colorectal Cancer | 1.070 (GI50) | [4] |
| HT29 | Colorectal Cancer | 0.157 (GI50) | [4] |
| TCCSUP | Bladder Cancer | 1.1 | [10] |
Table 2: In Vivo Efficacy of GDC-0941 (Pictilisib) Combination Therapies
| Cancer Model | Combination | Dosing Regimen | Tumor Growth Inhibition | Reference |
| U87MG Glioblastoma Xenograft | GDC-0941 (single agent) | 75 mg/kg/day, oral | 83% | [4] |
| MDA-MB-361.1 Breast Cancer Xenograft | GDC-0941 (single agent) | 150 mg/kg/day, oral | Significant delay in tumor progression | [4] |
| Medulloblastoma Orthotopic Xenograft | GDC-0941 (single agent) | 100 mg/kg/day, oral | Significantly longer survival | [3] |
| Gastrointestinal Stromal Tumor Xenografts | GDC-0941 + Imatinib | Not specified | Profound tumor regression | [11] |
| Breast Cancer Xenografts | GDC-0941 + Docetaxel | GDC-0941: 100-150 mg/kg, oral; Docetaxel: 7.5 mg/kg, IV | Enhanced antitumor activity | [6][12] |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are intended as a guide and may require optimization for specific cell lines or experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of GDC-0941, alone or in combination, on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GDC-0941 (Pictilisib)
-
Combination drug (e.g., docetaxel)
-
DMSO (vehicle control)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of GDC-0941 and the combination drug in complete cell culture medium. For combination studies, a matrix of concentrations for both drugs is recommended.[5]
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include wells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for a specified period (e.g., 4 days).[5]
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Determine the EC50 values using appropriate software (e.g., Prism).[5]
Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry
Objective: To quantify the induction of apoptosis by GDC-0941, alone or in combination.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar) containing:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells.[13]
-
-
Cell Washing: Wash the collected cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining:
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[14]
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blotting for PI3K Pathway Analysis
Objective: To assess the effect of GDC-0941 on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated and control cells and determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[16]
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with antibodies against total proteins (e.g., total Akt) or a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of GDC-0941, alone or in combination, in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NCr athymic or NSG mice)[3][4]
-
Cancer cell line for implantation
-
GDC-0941 (Pictilisib)
-
Combination drug
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water)[17]
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously or orthotopically inject a predetermined number of cancer cells into the mice.[3][4]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a specified volume (e.g., 200-250 mm³).[12]
-
Randomization and Grouping: Randomize mice into treatment groups (e.g., vehicle control, GDC-0941 alone, combination drug alone, GDC-0941 + combination drug).[11]
-
Drug Formulation and Administration:
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[12]
-
Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
The following diagrams illustrate key concepts and workflows related to GDC-0941 combination therapy.
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of GDC-0941.
Caption: Synergistic effect of GDC-0941 and a MEK inhibitor.
Caption: A generalized workflow for a GDC-0941 combination therapy study.
References
- 1. aktpathway.com [aktpathway.com]
- 2. A phase Ib study of pictilisib (GDC-0941) in combination with paclitaxel, with and without bevacizumab or trastuzumab, and with letrozole in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of the EGFR/PI3K/AKT pathway limits the efficacy of trametinib treatment in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mTOR inhibitor Everolimus synergizes with the PI3K inhibitor GDC0941 to enhance anti-tumor efficacy in uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. researchgate.net [researchgate.net]
- 11. A potent combination of the novel PI3K Inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. studylib.net [studylib.net]
- 16. The PI3K inhibitor pictilisib and the multikinase inhibitors pazopanib and sorafenib have an impact on Rac1 level and migration of medulloblastoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PI3K-IN-7 in 3D Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.[3][4] PI3K-IN-7 is a potent dual inhibitor of both PI3K and mTOR, demonstrating significant suppression of the PI3K/AKT/mTOR signaling cascade.[5]
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models. Derived from patient tissues, these self-organizing structures recapitulate the complex architecture, cellular heterogeneity, and physiological responses of their tissue of origin more accurately than traditional 2D cell cultures.[6][7] This makes them invaluable tools for studying disease mechanisms and evaluating the efficacy of novel therapeutic agents like this compound.
These application notes provide a comprehensive guide for utilizing this compound in 3D organoid culture systems, including detailed protocols for assessing its effects on organoid viability, growth, and pathway inhibition.
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of both PI3K and mTOR kinases. By inhibiting these key proteins, this compound effectively blocks the downstream signaling cascade. Activation of receptor tyrosine kinases (RTKs) by growth factors normally triggers PI3K to phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This leads to the phosphorylation and activation of AKT. Activated AKT, in turn, modulates a plethora of downstream targets, including the mTOR complex 1 (mTORC1), which is a central regulator of protein synthesis and cell growth.[1][8] By inhibiting both PI3K and mTOR, this compound provides a comprehensive blockade of this critical signaling network.
Data Presentation
The following tables summarize representative quantitative data from studies using dual PI3K/mTOR inhibitors in patient-derived organoid (PDO) models. While this data is not for this compound specifically, it provides a valuable reference for expected outcomes and effective concentration ranges.
Table 1: IC50 Values of Dual PI3K/mTOR Inhibitors in Patient-Derived Colorectal Cancer Organoids
| Inhibitor | Organoid Line | Condition | IC50 (µM) | Citation |
| Dactolisib | Radioresistant Line 557 | Monotherapy | 0.5 | [9] |
| + Radiotherapy | 0.1 | [9] | ||
| Radioresistant Line 653 | Monotherapy | 0.3 | [9] | |
| + Radiotherapy | 0.04 | [9] | ||
| Apitolisib | Radioresistant Line 557 | Monotherapy | 5.0 | [9] |
| + Radiotherapy | 1.3 | [9] | ||
| Radioresistant Line 653 | Monotherapy | 3.6 | [9] | |
| + Radiotherapy | 0.7 | [9] |
Table 2: Effect of Dual PI3K/mTOR Inhibitors on Organoid Viability
| Treatment | Organoid Line | Change in Viability | Citation |
| Dactolisib + Radiotherapy | Radioresistant PDOs | Significant decrease | [9] |
| Apitolisib + Radiotherapy | Radioresistant PDOs | Significant decrease | [9] |
Experimental Protocols
The following protocols are generalized for the use of this compound in 3D organoid cultures and should be optimized for specific organoid models and experimental questions.
Protocol 1: General Organoid Culture and Maintenance
This protocol outlines the basic steps for thawing, embedding, and maintaining 3D organoid cultures.
Materials:
-
Cryopreserved organoids
-
Basement membrane matrix (e.g., Matrigel®)
-
Complete organoid growth medium (specific to the organoid type)
-
Pre-warmed multi-well culture plates
-
General cell culture equipment (pipettes, incubator, etc.)
Procedure:
-
Thaw cryopreserved organoids rapidly in a 37°C water bath.
-
Wash the organoids with basal medium to remove cryopreservative.
-
Centrifuge to pellet the organoids and aspirate the supernatant.
-
Resuspend the organoid pellet in the liquid basement membrane matrix on ice.
-
Dispense droplets (domes) of the organoid-matrix suspension into a pre-warmed multi-well plate.
-
Incubate at 37°C for 15-30 minutes to solidify the domes.
-
Carefully add pre-warmed complete organoid growth medium.
-
Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.
-
Passage organoids as they become dense, typically every 7-14 days, by mechanically and/or enzymatically disrupting the domes and re-plating.
Protocol 2: Dose-Response Assessment of this compound on Organoid Viability
This protocol details how to determine the half-maximal inhibitory concentration (IC50) of this compound in an organoid model.
Materials:
-
Established organoid cultures in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete organoid growth medium
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
Procedure:
-
Organoid Plating: Plate organoids in a 96-well plate as described in Protocol 1 and allow them to stabilize for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete organoid growth medium. It is recommended to start with a broad concentration range (e.g., 1 nM to 10 µM) to determine the effective dose range. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove the existing medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 72-120 hours) under standard culture conditions.
-
Viability Assay:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Lyse the organoids by shaking the plate for 5 minutes.
-
Incubate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 3: Analysis of Organoid Growth and Morphology
This protocol describes how to assess the impact of this compound on organoid size and morphology using brightfield microscopy and image analysis.
Materials:
-
Established organoid cultures treated with this compound (as in Protocol 2)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Image Acquisition: At regular intervals (e.g., daily) during the treatment period, capture brightfield images of the organoids in each well. Ensure consistent imaging parameters (magnification, light intensity) across all conditions.
-
Image Analysis:
-
Use image analysis software to measure the area or diameter of individual organoids.
-
Set a size threshold to exclude small debris from the analysis.
-
Quantify the number of viable organoids per well based on morphology (e.g., rounded, well-defined borders vs. dark, fragmented).
-
-
Data Analysis:
-
Plot the average organoid size and number over time for each treatment condition.
-
Compare the treated groups to the vehicle control to determine the effect of this compound on organoid growth and survival.
-
Protocol 4: Western Blot Analysis of PI3K Pathway Inhibition
This protocol allows for the direct assessment of this compound's effect on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway.
Materials:
-
Treated organoid cultures
-
Cell recovery solution to depolymerize the matrix
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6)
-
Secondary antibodies and detection reagents
Procedure:
-
Organoid Harvesting:
-
Treat organoids with an effective concentration of this compound (e.g., at or above the IC50) for a shorter duration (e.g., 2-24 hours).
-
Harvest the organoids by incubating with a cell recovery solution to depolymerize the basement membrane matrix.
-
-
Protein Extraction:
-
Lyse the recovered organoids in lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6, S6).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the treated samples to the vehicle control to confirm inhibition of the PI3K/AKT/mTOR pathway.
-
Troubleshooting and Considerations
-
Organoid Viability: If high levels of organoid death are observed in the vehicle control, ensure the DMSO concentration is low (typically ≤ 0.1%).
-
Variability: Organoid cultures can be heterogeneous. It is crucial to include a sufficient number of biological and technical replicates for robust data.
-
Inhibitor Stability: The stability of this compound in culture medium should be considered, especially for long-term experiments. Replenishing the medium with fresh inhibitor may be necessary.
-
Matrix Effects: The basement membrane matrix can sometimes interfere with assays. Ensure that the chosen viability and lysis reagents are compatible with 3D cultures.
-
Generalization: The protocols provided are a starting point. The optimal concentrations, incubation times, and endpoints will depend on the specific organoid model and the biological question being addressed.
By leveraging these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the PI3K/AKT/mTOR pathway in 3D organoid models and assess its potential as a therapeutic agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two Cohorts, One Network: Consensus Master Regulators Orchestrating Papillary Thyroid Carcinoma | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oncogenic β-catenin and PIK3CA instruct network states and cancer phenotypes in intestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of patients‐derived organoids and organoid culture [bio-protocol.org]
- 9. Patient Derived Organoids Confirm That PI3K/AKT Signalling Is an Escape Pathway for Radioresistance and a Target for Therapy in Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PI3K Inhibitor Experiments
Topic: PI3K-IN-7 Not Showing Expected Effect in Cells
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected results with the phosphoinositide 3-kinase (PI3K) inhibitor, this compound, in cell-based assays. While specific data for "this compound" is not widely available in public literature, this guide provides a comprehensive framework for troubleshooting issues commonly observed with PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PI3K inhibitors?
A1: PI3K inhibitors are small molecules that typically function by competing with ATP for the binding pocket of the PI3K enzyme.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 is a critical second messenger that recruits and activates downstream proteins, most notably AKT (also known as Protein Kinase B).[2][4] By blocking this step, PI3K inhibitors effectively suppress the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[5][6]
Q2: What are the expected cellular effects of a potent PI3K inhibitor?
A2: A successful application of a PI3K inhibitor should lead to a dose-dependent decrease in the phosphorylation of downstream targets such as AKT and S6 ribosomal protein.[7][8] Consequently, this should translate into reduced cell proliferation, induction of cell cycle arrest, and potentially apoptosis in cancer cell lines where the PI3K pathway is hyperactivated.[5][9]
Q3: I'm not observing any effect of this compound on my cells. What are the possible reasons?
A3: There are several potential reasons for a lack of effect, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system. These are detailed in the troubleshooting guide below. Common culprits include compound instability or insolubility, incorrect dosage, insufficient incubation time, or inherent resistance of the cell line.
Q4: How can I confirm that my PI3K inhibitor is active?
A4: The most direct way to confirm the activity of a PI3K inhibitor is to assess the phosphorylation status of its immediate downstream target, AKT. A significant reduction in phosphorylated AKT (p-AKT) at serine 473 (Ser473) or threonine 308 (Thr308) upon treatment with the inhibitor is a strong indicator of on-target activity.[7][8] This is typically measured by Western blotting.
Troubleshooting Guide
If this compound is not producing the expected biological effect in your cellular assays, consult the following troubleshooting table.
| Issue | Possible Cause | Recommended Action |
| No or weak inhibition of p-AKT | Compound Instability/Degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect from light if the compound is light-sensitive. |
| Compound Insolubility: The inhibitor may not be fully dissolved in the cell culture medium. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cells (typically <0.1%). 2. Visually inspect the medium for any precipitation after adding the inhibitor. 3. Consider using a different solvent or a solubilizing agent if recommended by the manufacturer. | |
| Incorrect Concentration: The concentration of this compound used may be too low to elicit a response. | 1. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value.[10] 2. Consult any available literature for typical working concentrations of similar PI3K inhibitors. | |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant decrease in p-AKT levels. | 1. Perform a time-course experiment (e.g., 1, 2, 6, 12, 24 hours) to determine the optimal incubation time. | |
| Cell Line Insensitivity: The chosen cell line may not rely on the PI3K pathway for survival or may have compensatory signaling pathways.[11][12] | 1. Use a positive control cell line known to be sensitive to PI3K inhibition. 2. Analyze the genomic profile of your cell line for mutations in the PI3K pathway (e.g., PIK3CA mutations, PTEN loss) that might confer sensitivity.[13] | |
| No effect on cell viability/proliferation | Sub-optimal Assay Conditions: The cell viability assay may not be sensitive enough or performed correctly. | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during the assay. 2. Ensure the incubation time with the viability reagent (e.g., MTT, resazurin) is optimal.[14] 3. Include appropriate positive and negative controls. |
| Cellular Resistance Mechanisms: Cells may have intrinsic or acquired resistance to PI3K inhibition. | 1. Investigate the expression of other signaling proteins that could bypass the PI3K pathway. 2. Consider combination therapies to overcome resistance.[15] | |
| Inconsistent or variable results | Experimental Variability: Inconsistent cell numbers, reagent volumes, or incubation times can lead to variability. | 1. Standardize all experimental procedures. 2. Ensure proper mixing of reagents. 3. Use a multichannel pipette for adding reagents to 96-well plates to minimize timing differences. |
| Cell Culture Contamination: Mycoplasma or other microbial contamination can affect cellular responses. | 1. Regularly test your cell cultures for mycoplasma contamination. 2. Maintain good aseptic technique. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-AKT (Ser473)
This protocol is designed to assess the on-target effect of a PI3K inhibitor by measuring the phosphorylation of AKT.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-p-AKT (Ser473), rabbit anti-total AKT, and a loading control (e.g., mouse anti-β-actin)
-
Secondary antibodies: anti-rabbit IgG-HRP, anti-mouse IgG-HRP
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
If basal PI3K activity is low, consider serum-starving the cells for 3-4 hours prior to treatment.[2]
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2 hours).
-
If applicable, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for the last 15-30 minutes of inhibitor treatment.[4]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize p-AKT to total AKT and the loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic conversion of MTT to formazan by living cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the viability against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound.
References
- 1. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PI3K Is Indispensable for Interleukin 7–mediated Viability, Proliferation, Glucose Use, and Growth of T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PI3K-IN-7 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PI3K/mTOR Inhibitor-7 (also known as Compound 19i) for IC50 determination. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.
PI3K/mTOR Inhibitor-7: Key Characteristics
PI3K/mTOR Inhibitor-7 is a potent, dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). Understanding its fundamental properties is crucial for effective experimental design.
| Property | Value | Reference |
| Target | Dual PI3K/mTOR | [1][2][3] |
| IC50 | 0.3 µM | [1][2][3] |
| Potency Comparison | 4.7-fold more potent than Gedatolisib | [1][2][3] |
| Effective Concentration | Significantly suppresses the PI3K/Akt/mTOR signaling pathway at 10 µM | [1][2][3] |
| Solubility | 10 mM in DMSO | [2] |
Note: A detailed selectivity profile of PI3K/mTOR Inhibitor-7 across different PI3K isoforms is not publicly available. The provided guidance is based on its characterization as a potent dual PI3K/mTOR inhibitor.
Signaling Pathway and Experimental Workflow
To effectively utilize PI3K/mTOR Inhibitor-7, a clear understanding of the targeted signaling pathway and the experimental workflow for IC50 determination is essential.
Figure 1: PI3K/mTOR Signaling Pathway Inhibition.
Figure 2: Experimental Workflow for IC50 Determination.
Experimental Protocol: Cell-Based IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of PI3K/mTOR Inhibitor-7 using a cell-based assay, such as the MTT assay.
Materials:
-
PI3K/mTOR Inhibitor-7 (Compound 19i)
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., with a known PIK3CA mutation)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare Stock Solution:
-
Dissolve PI3K/mTOR Inhibitor-7 in DMSO to prepare a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of PI3K/mTOR Inhibitor-7 in complete cell culture medium. A common starting point is a 10-point, 2-fold or 3-fold serial dilution.
-
The concentration range should bracket the expected IC50 (0.3 µM). A suggested starting range could be from 10 µM down to the low nanomolar range.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized for the specific cell line and assay.
-
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Troubleshooting Guide
Figure 3: Troubleshooting Decision Tree for IC50 Assays.
Q1: My IC50 value is significantly higher than the reported 0.3 µM. What could be the reason?
A1: Several factors can contribute to a higher than expected IC50 value:
-
Cell Line Specificity: The potency of PI3K/mTOR inhibitors can vary between different cell lines due to variations in the activation status of the PI3K/mTOR pathway, expression levels of target proteins, and the presence of resistance mechanisms.
-
Compound Solubility: Although soluble in DMSO, PI3K/mTOR Inhibitor-7 may precipitate in aqueous culture medium, especially at higher concentrations. Visually inspect your dilutions for any signs of precipitation.
-
Compound Stability: Ensure that the inhibitor stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
High Cell Density: A higher number of cells may require a higher concentration of the inhibitor to achieve 50% inhibition.
-
Short Incubation Time: The inhibitor may require a longer incubation period to exert its full effect. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.
-
High Serum Concentration: Components in the serum can sometimes interfere with the activity of the inhibitor. You might consider reducing the serum concentration during the inhibitor treatment, if compatible with your cell line's health.
Q2: I am observing high variability between my replicate wells. How can I improve the consistency of my results?
A2: High variability can often be traced back to technical inconsistencies:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions and adding reagents to the 96-well plate. Use calibrated pipettes.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can affect cell growth and compound concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Incomplete Mixing: Ensure that the inhibitor is thoroughly mixed with the medium in each well after addition.
Q3: The inhibitor does not show any significant inhibition even at the highest concentration (10 µM). What should I do?
A3: A complete lack of inhibition could indicate a more fundamental issue:
-
Incorrect Compound: Verify that you are using the correct inhibitor and that the stock solution was prepared correctly.
-
Inactive Pathway: The PI3K/mTOR pathway may not be constitutively active or may be activated by a mechanism that is not sensitive to this inhibitor in your chosen cell line. Confirm the activation of the PI3K pathway in your cell line by checking the phosphorylation status of downstream targets like AKT and S6 ribosomal protein.
-
Cell Viability Assay Interference: The inhibitor itself might interfere with the readout of your cell viability assay. For example, some compounds can have intrinsic fluorescence or can reduce MTT. Run a control experiment with the inhibitor in a cell-free system to check for any interference.
-
Compound Degradation: The inhibitor may have degraded due to improper storage or handling.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range to use for determining the IC50 of PI3K/mTOR Inhibitor-7?
A1: Based on the reported IC50 of 0.3 µM, a good starting point for your dose-response curve would be to use a concentration range that brackets this value. We recommend a 10-point serial dilution starting from 10 µM. This broad range will help to define the top and bottom plateaus of the curve accurately.
Q2: How should I prepare the stock solution of PI3K/mTOR Inhibitor-7?
A2: PI3K/mTOR Inhibitor-7 is soluble in DMSO at 10 mM. We recommend preparing a 10 mM stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the aliquots at -20°C or -80°C.
Q3: For how long should I incubate the cells with the inhibitor?
A3: The optimal incubation time can vary depending on the cell line and the specific biological question. A common starting point is 24 to 72 hours. It is advisable to perform a time-course experiment to determine the incubation time that gives the most robust and reproducible results for your specific experimental setup.
Q4: Can I use a different cell viability assay besides MTT?
A4: Yes, other cell viability or cytotoxicity assays can be used, such as those based on ATP content (e.g., CellTiter-Glo®), lactate dehydrogenase (LDH) release, or resazurin reduction (e.g., alamarBlue™). It is important to validate that the chosen assay is not affected by the inhibitor itself.
Q5: What are the appropriate controls to include in my IC50 experiment?
A5: The following controls are essential for a robust IC50 determination experiment:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the inhibitor. This control represents 100% cell viability.
-
No-Cell Control (Blank): Wells containing only medium and the assay reagents. This is to determine the background signal.
-
Positive Control: A known inhibitor of the PI3K/mTOR pathway (e.g., Gedatolisib) can be used to validate the assay system.
References
Technical Support Center: PI3K-IN-7 (PI3K/mTOR Inhibitor-7)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PI3K-IN-7, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as PI3K/mTOR Inhibitor-7 or compound 19i, is a potent, cell-permeable small molecule that dually inhibits PI3K and mTOR kinases.[1][2] Its mechanism of action involves blocking the catalytic activity of these kinases, thereby suppressing the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2] This compound is based on a substituted triazine scaffold.[3][4][5]
Q2: What is the potency of this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.3 µM in biochemical assays, demonstrating greater potency than the well-characterized dual PI3K/mTOR inhibitor gedatolisib (IC50 of 1.4 µM).[1][2] At a concentration of 10 µM, it has been shown to significantly suppress the PI3K/Akt/mTOR signaling pathway in cellular assays.[1][2]
Q3: What are the known on-target effects of this compound in cells?
A3: By inhibiting PI3K and mTOR, this compound is expected to decrease the phosphorylation of downstream effectors such as Akt, S6 kinase (S6K), and 4E-BP1. This leads to the inhibition of cell growth, proliferation, and in some cases, the induction of apoptosis.
Q4: Has the full off-target profile of this compound been determined?
A4: A comprehensive kinome scan or broad-spectrum selectivity profile for this compound is not publicly available. While it is designed as a dual PI3K/mTOR inhibitor, like many kinase inhibitors, it may have off-target activities, especially at higher concentrations. For definitive characterization of its selectivity, it is recommended to perform a kinase panel screening assay.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments with this compound.
Problem 1: Inconsistent or No Inhibition of PI3K/mTOR Pathway
Possible Cause 1: Suboptimal Inhibitor Concentration
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration range around the reported cellular potency (e.g., 0.1 µM to 10 µM).[1][2]
Possible Cause 2: Insufficient Treatment Duration
-
Solution: Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal duration for observing maximal inhibition of downstream signaling targets like phosphorylated Akt (p-Akt), phosphorylated S6K (p-S6K), and phosphorylated 4E-BP1 (p-4E-BP1).
Possible Cause 3: Low Basal Pathway Activity
-
Solution: Ensure your cell line has sufficient basal PI3K/mTOR pathway activity. This can be achieved by serum stimulation or by using cell lines with known activating mutations in the pathway (e.g., PIK3CA mutations or PTEN loss).
Possible Cause 4: Compound Instability
-
Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.
Problem 2: Unexpected Cellular Phenotypes (Potential Off-Target Effects)
Possible Cause 1: Inhibition of Other Kinases
-
Explanation: As a dual PI3K/mTOR inhibitor, this compound may have effects on other cellular processes regulated by different kinases. Common off-target effects of this class of inhibitors can include impacts on other signaling pathways.
-
Mitigation Strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that effectively inhibits the PI3K/mTOR pathway in your system to minimize off-target effects.
-
Orthogonal Approaches: Confirm your findings using another dual PI3K/mTOR inhibitor with a different chemical scaffold or by using a combination of a PI3K-specific and an mTOR-specific inhibitor.
-
Kinase Profiling: If significant and unexplained off-target effects are observed, consider performing a kinome-wide selectivity profiling assay to identify other potential targets of this compound.
-
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Explanation: Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of feedback loops and compensatory signaling pathways, such as the MAPK/ERK pathway.[6]
-
Mitigation Strategies:
-
Co-treatment with Other Inhibitors: If feedback activation is suspected, consider co-treatment with an inhibitor of the compensatory pathway (e.g., a MEK inhibitor).
-
Monitor Multiple Pathways: When assessing the effects of this compound, probe for changes in other key signaling pathways to get a more complete picture of the cellular response.
-
Problem 3: Common Adverse Effects Observed with Dual PI3K/mTOR Inhibitors
While specific data for this compound is limited, dual PI3K/mTOR inhibitors as a class are known to have certain on-target and off-target toxicities that can manifest in cell culture or in vivo models.[6][7]
| Observed Effect | Potential On-Target/Off-Target Cause | Mitigation Strategies in Experimental Settings |
| Reduced Cell Viability/Growth Arrest | Expected on-target effect due to inhibition of cell cycle progression and survival signals. | Titrate inhibitor concentration to achieve desired level of inhibition without excessive cytotoxicity. |
| Metabolic Changes (e.g., altered glucose uptake) | On-target effect, as the PI3K/Akt pathway is a key regulator of glucose metabolism. | Monitor metabolic parameters in your experiments. In vivo, this can manifest as hyperglycemia.[8] |
| Autophagy Induction | On-target effect of mTOR inhibition. | Assess autophagy markers (e.g., LC3-II conversion) to confirm this effect. |
| Stomatitis/Mucositis-like effects (in vivo) | Common class effect of mTOR inhibitors. | Not directly applicable to in vitro studies, but a known in vivo toxicity. |
| Diarrhea (in vivo) | Common toxicity with PI3K inhibitors.[8] | Not directly applicable to in vitro studies. |
| Rash (in vivo) | Common toxicity with PI3K inhibitors. | Not directly applicable to in vitro studies. |
Experimental Protocols & Data
Data Presentation: Comparative Potency of Dual PI3K/mTOR Inhibitors
| Inhibitor | Target(s) | Reported IC50/Ki |
| This compound (Compound 19i) | PI3K/mTOR | IC50: 0.3 µM[1][2] |
| Gedatolisib (PF-05212384) | pan-PI3K/mTOR | Potent against all Class I PI3K isoforms and mTORC1/2[9][10] |
| Dactolisib (BEZ235) | PI3K/mTOR | p110α/γ/δ/β IC50: 4/5/7/75 nM; mTOR IC50: 6 nM |
| Voxtalisib (XL765) | PI3K/mTOR | PI3Kα IC50: 39 nM; mTOR IC50: ~100 nM |
Key Experimental Protocols
This protocol allows for the assessment of the phosphorylation status of key downstream targets of PI3K and mTOR.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
This assay measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, 72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: If using MTT, add a solubilization solution. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
This protocol can be adapted to measure the direct inhibitory effect of this compound on purified PI3K or mTOR.
Materials:
-
Purified recombinant PI3K or mTOR enzyme
-
Kinase-specific substrate (e.g., PIP2 for PI3K, inactive S6K for mTOR)
-
This compound
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibodies for ELISA)
Protocol:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, and various concentrations of this compound in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at the optimal temperature (e.g., 30°C) for a set period.
-
Stop Reaction: Terminate the reaction according to the assay kit instructions.
-
Detection: Measure the kinase activity by detecting the amount of ADP produced or the phosphorylated substrate.
-
Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of this compound.
Experimental Workflow: Western Blot for Pathway Inhibition
Caption: A streamlined workflow for assessing PI3K/mTOR pathway inhibition via Western blot.
Troubleshooting Logic Diagram
Caption: A logical troubleshooting guide for experiments with this compound.
References
- 1. PI3K/mTOR Inhibitor-7 - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. youtube.com [youtube.com]
- 9. celcuity.com [celcuity.com]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Technical Support Center: PI3K Inhibitor In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PI3K inhibitors in in vivo studies, with a focus on addressing solubility challenges.
Note on Compound Specificity
Initial inquiries for "PI3K-IN-7" did not yield sufficient public data for a detailed technical guide. Therefore, this guide will use ZSTK474 , a well-characterized pan-class I PI3K inhibitor with known solubility challenges, as a representative compound. The principles and troubleshooting strategies discussed here are broadly applicable to other poorly soluble kinase inhibitors.
Frequently Asked Questions (FAQs)
1. What is ZSTK474 and why is its solubility a concern for in vivo studies?
ZSTK474 is a potent, ATP-competitive inhibitor of all four class I PI3K isoforms.[1] Like many small molecule kinase inhibitors, it is a lipophilic compound with poor aqueous solubility. It is reportedly insoluble in water and ethanol, with good solubility only in organic solvents like DMSO.[2] This low aqueous solubility presents a significant hurdle for achieving the required concentrations for uniform and reproducible dosing in animal models, potentially leading to issues with bioavailability and inconsistent experimental outcomes.
2. What are the general strategies to improve the solubility of compounds like ZSTK474 for in vivo use?
Several formulation strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs for preclinical research.[3] These include:
-
Co-solvents: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent to increase the drug's solubility.
-
Surfactants: These agents can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and lipid nanoparticles can be used to dissolve the drug in a lipid vehicle, which can improve absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution rate.
-
Amorphous solid dispersions: Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can enhance its solubility and dissolution rate.
3. Has a specific formulation been successfully used for ZSTK474 in animal studies?
Yes, published in vivo studies with ZSTK474 have successfully used a suspension formulation. For oral administration in mice, ZSTK474 was suspended in a 5% solution of hydroxypropylcellulose (HPC) in water.[4] This approach creates a uniform dispersion of the drug particles suitable for oral gavage.
4. What is the PI3K signaling pathway that ZSTK474 inhibits?
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer. ZSTK474, as a pan-class I PI3K inhibitor, blocks the activity of the PI3K enzyme at the top of this cascade.
Troubleshooting Guide for In Vivo Formulation
This guide addresses common issues encountered when preparing and administering poorly soluble PI3K inhibitors like ZSTK474.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution during preparation or before administration. | - The chosen solvent system has insufficient solubilizing capacity.- Temperature changes are affecting solubility.- The concentration of the compound is too high for the chosen vehicle. | - For solutions: Try adding a co-solvent (e.g., a small percentage of DMSO, PEG300, or ethanol) to the aqueous vehicle. Ensure the final concentration of the organic solvent is non-toxic to the animals.- For suspensions: Ensure vigorous and consistent mixing (e.g., vortexing, sonicating) immediately before each animal is dosed to ensure a homogenous suspension.- Prepare the formulation fresh before each use.- Consider warming the vehicle slightly (to 37°C) to aid dissolution, but be mindful of compound stability at higher temperatures. |
| Inconsistent results between animals in the same treatment group. | - Inhomogeneous dosing solution/suspension.- Inaccurate dosing volume.- Issues with the route of administration (e.g., improper oral gavage leading to aspiration). | - For suspensions: Use a vehicle with a suspending agent like hydroxypropylcellulose (HPC) or carboxymethylcellulose (CMC) to improve particle dispersion.[4] Vortex the stock suspension thoroughly before drawing up each dose.- Use calibrated pipettes or syringes for accurate volume measurement.- Ensure all personnel are properly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection). |
| Observed toxicity or adverse effects in animals (e.g., weight loss, lethargy). | - Toxicity of the PI3K inhibitor itself.- Toxicity of the formulation vehicle (e.g., high concentration of organic solvents).- The pH of the formulation is not physiological. | - Conduct a maximum tolerated dose (MTD) study with the specific formulation to determine a safe and effective dose range.- If using co-solvents, ensure their concentration is within established safety limits for the animal model. Consider alternative, less toxic solubilizing agents like cyclodextrins.- Check the pH of the final formulation and adjust to a physiological range (pH 7.2-7.4) if necessary, especially for parenteral routes. |
| Difficulty in preparing a stable and consistent formulation. | - The physicochemical properties of the compound are not well-suited for the chosen formulation method. | - If simple solutions or suspensions are not working, consider more advanced formulation techniques such as creating a solid dispersion or using a lipid-based delivery system. These often require specialized equipment and expertise. |
Quantitative Data Summary: Solubility of ZSTK474
| Solvent | Solubility | Notes |
| DMSO | 15 mg/mL (~35.93 mM) | Using fresh, non-hygroscopic DMSO is recommended as absorbed moisture can reduce solubility.[2] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of ZSTK474 Suspension for Oral Administration
This protocol is adapted from published in vivo studies with ZSTK474.[4]
Materials:
-
ZSTK474 powder
-
5% (w/v) Hydroxypropylcellulose (HPC) in sterile water
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle: Dissolve HPC in sterile water to a final concentration of 5% (w/v). This may require stirring or gentle heating to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the Compound: Accurately weigh the required amount of ZSTK474 powder based on the desired final concentration and total volume needed for the study cohort.
-
Prepare the Suspension: a. Add a small amount of the 5% HPC vehicle to the ZSTK474 powder to create a paste. This helps to wet the powder and prevent clumping. b. Gradually add the remaining vehicle while continuously mixing (e.g., vortexing). c. Once all the vehicle has been added, vortex the suspension vigorously for 2-3 minutes to ensure it is well-mixed. d. For very fine suspensions, a brief sonication (1-2 minutes) in a water bath sonicator can help to break up any remaining agglomerates.
-
Administration: a. Immediately before dosing each animal, vortex the stock suspension vigorously for at least 30 seconds to ensure a homogenous mixture. b. Use a calibrated oral gavage needle to administer the correct volume based on the animal's body weight.
Workflow for Developing an In Vivo Formulation for a Poorly Soluble PI3K Inhibitor
References
Technical Support Center: Troubleshooting PI3K-IN-7 Toxicity in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals using PI3K-IN-7 in their cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to cellular toxicity, helping you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 19i) is a potent, dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR).[1] By targeting both PI3K and mTOR, key components of the PI3K/AKT/mTOR signaling pathway, this compound can effectively block downstream signaling that promotes cell growth, proliferation, and survival.[2][3] This pathway is frequently hyperactivated in cancer, making it a key target for therapeutic development.[4][5][6]
Q2: I am observing high levels of cell death even at concentrations expected to be effective. What are the possible causes and how can I troubleshoot this?
A2: High cytotoxicity can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Concentration Optimization: The effective concentration of an inhibitor can be highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line.
-
Treatment Duration: Prolonged exposure to the inhibitor can lead to increased toxicity. An experiment with a fixed concentration of this compound and varying incubation times (e.g., 24, 48, 72 hours) can help identify the optimal treatment window.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level, typically below 0.1%. Always include a vehicle-only control in your experiments.
-
On-Target Toxicity: The PI3K/mTOR pathway is crucial for the survival of many cell types. Potent inhibition of this pathway, even without off-target effects, can lead to cell death.
-
Off-Target Effects: At higher concentrations, kinase inhibitors may bind to unintended targets, leading to unexpected toxicity. While a detailed public selectivity profile for this compound is not available, it is a common characteristic of this class of inhibitors.[5]
Q3: How can I differentiate between on-target and off-target toxicity?
A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Consider the following strategies:
-
Correlate Pathway Inhibition with Cytotoxicity: Perform a dose-response experiment and, in parallel, assess the phosphorylation status of downstream targets of the PI3K/mTOR pathway (e.g., p-Akt, p-S6K) via Western blot. If significant cytotoxicity is observed at concentrations well above what is required for maximal pathway inhibition, off-target effects are likely.
-
Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by this compound with that of a structurally different dual PI3K/mTOR inhibitor. If both compounds produce similar effects at concentrations that cause equivalent pathway inhibition, the observed toxicity is more likely to be on-target.
-
Rescue Experiments: If a specific downstream effector of the PI3K/mTOR pathway is known to be critical for the survival of your cell line, attempt a rescue experiment by overexpressing a constitutively active form of this effector. If this rescues the cells from this compound-induced death, it points towards an on-target mechanism.
Q4: My results with this compound are inconsistent between experiments. What could be the cause?
A4: Lack of reproducibility can be frustrating and can arise from several sources:
-
Compound Stability: Ensure proper storage of your this compound stock solution (typically at -80°C in small aliquots to avoid freeze-thaw cycles). Prepare fresh dilutions in culture medium for each experiment.
-
Cell Culture Conditions: Maintain consistency in cell passage number, seeding density, and confluency at the time of treatment. Cell lines can change their characteristics over time in culture.
-
Reagent Variability: Use consistent lots of media, serum, and other supplements.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data. Note that optimal concentrations can vary significantly between different cell lines and experimental conditions.
| Parameter | Value | Reference |
| IC50 (PI3K/mTOR) | 0.3 µM | [1] |
| Concentration for significant pathway suppression | 10 µM | [1] |
| Recommended starting concentration range for dose-response | 0.01 µM - 20 µM | General recommendation |
| Typical final DMSO concentration in culture | < 0.1% | General recommendation |
Experimental Protocols
Here are detailed protocols for key experiments to troubleshoot this compound toxicity.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to the vehicle control) against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well, white-walled, clear-bottom plates
-
This compound stock solution
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol, using a white-walled plate suitable for luminescence measurements.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the plate gently on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence signal (indicating caspase activity) against the this compound concentration.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Toxicity
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Navigating Long-Term Experiments with PI3K-IN-7: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-7, in long-term experiments. This guide aims to address common challenges to ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in long-term experiments?
A1: this compound is a small molecule inhibitor targeting the PI3K signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3][4][5] In long-term experiments, the chemical stability of small molecule inhibitors like this compound can be compromised, leading to a decrease in its effective concentration and potentially yielding inaccurate or misleading results. Factors such as temperature, pH, and interaction with components in the cell culture media can contribute to its degradation over time.
Q2: How can I detect if my this compound is degrading during my experiment?
A2: A common indicator of compound degradation is a diminished or inconsistent biological effect over time. For example, you may observe an initial inhibition of AKT phosphorylation that wanes in later stages of the experiment. To definitively assess stability, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be employed to measure the concentration of the active compound at different time points.
Q3: What are the optimal storage conditions for this compound stock solutions to ensure maximum stability?
A3: For long-term storage, this compound stock solutions, typically dissolved in a solvent like DMSO, should be stored at -20°C or -80°C. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: Can the type of cell culture medium affect the stability of this compound?
A4: Yes, the composition of the cell culture medium can significantly impact the stability of small molecules. Components such as serum proteins can bind to the inhibitor, reducing its bioavailability. Furthermore, the pH of the medium and the presence of certain enzymes can contribute to its chemical degradation.
Troubleshooting Guide: this compound Stability Issues
This guide provides a structured approach to troubleshoot common problems encountered during long-term experiments with this compound.
Problem 1: Diminished or Loss of Inhibitory Effect Over Time
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Chemical Degradation | 1. Confirm fresh preparation: Prepare fresh working solutions of this compound from a new aliquot of the stock solution for each experiment. 2. Replenish media: For experiments extending beyond 24-48 hours, consider replacing the culture media with freshly prepared this compound containing media at regular intervals. |
| Metabolism by Cells | 1. Increase dosing frequency: If cellular metabolism is suspected, increase the frequency of media changes with fresh inhibitor. 2. Use a higher initial concentration: Based on a dose-response curve, a higher starting concentration might compensate for metabolic clearance. |
| Solubility Issues | 1. Verify solubility: Visually inspect the media for any signs of precipitation after adding this compound. 2. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.1%). |
Problem 2: High Variability Between Replicate Experiments
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Inconsistent Stock Solution | 1. Proper aliquoting: Ensure the stock solution is properly aliquoted and stored to prevent degradation from multiple freeze-thaw cycles. 2. Verify stock concentration: If possible, verify the concentration of the stock solution using analytical methods. |
| Pipetting Errors | 1. Calibrate pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the inhibitor. 2. Use positive displacement pipettes: For viscous stock solutions, consider using positive displacement pipettes. |
| Cell Culture Conditions | 1. Standardize cell density: Seed cells at a consistent density across all experiments. 2. Monitor media pH: Ensure the pH of the culture medium is stable throughout the experiment. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (your experimental medium)
-
HPLC or LC-MS system
Method:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate the solution under the same conditions as your long-term experiment (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 8, 24, 48, 72 hours), collect an aliquot of the medium.
-
Analyze the concentration of this compound in each aliquot using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound against time to determine its degradation rate and half-life in the medium.
Protocol 2: Western Blot for Assessing PI3K Pathway Inhibition
This protocol is for verifying the inhibitory activity of this compound by measuring the phosphorylation of a key downstream target, AKT.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Method:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different durations.
-
At the end of the treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.
Data Presentation
Table 1: Hypothetical Stability of a Generic PI3K Inhibitor in Cell Culture Media
| Time (hours) | Concentration Remaining (%) |
| 0 | 100 |
| 8 | 85 |
| 24 | 60 |
| 48 | 35 |
| 72 | 15 |
This table presents hypothetical data for illustrative purposes. Actual stability will vary depending on the specific inhibitor and experimental conditions.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Experiments
Caption: A decision tree for troubleshooting unexpected results in this compound experiments.
References
Technical Support Center: Addressing PI3K-IN-7 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address precipitation issues encountered with the small molecule inhibitor PI3K-IN-7 in experimental media.
Introduction
This compound, like many kinase inhibitors, is a lipophilic molecule with limited aqueous solubility. This can lead to precipitation when diluting stock solutions (typically in DMSO) into aqueous cell culture media or assay buffers, compromising experimental accuracy and reproducibility. This guide offers systematic approaches to prevent and resolve these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: This is a common issue known as "precipitation upon dilution." this compound is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous solutions like cell culture media. When the DMSO stock is diluted, the solvent environment changes drastically, causing the compound to fall out of solution. The final concentration of DMSO is often a critical factor; keeping it as low as possible (typically below 0.5%) is recommended, though this may not be sufficient to prevent precipitation of highly insoluble compounds.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is 100% anhydrous DMSO. A stock solution of at least 10 mM in DMSO should be achievable. It is crucial to use a fresh, high-purity grade of DMSO, as absorbed water can reduce the solubility of the compound.
Q3: How does the pH of the media affect the solubility of this compound?
A3: The solubility of many kinase inhibitors, which often contain ionizable functional groups, is pH-dependent. For weakly basic compounds, a lower pH (more acidic) can increase solubility by protonating basic sites, making the molecule more polar. Conversely, for weakly acidic compounds, a higher pH (more basic) will increase solubility. The effect of pH on this compound solubility should be empirically determined if precipitation is a persistent issue, keeping in mind the pH tolerance of your experimental system.
Q4: Can I use sonication to redissolve precipitated this compound in my media?
A4: While sonication can temporarily redisperse precipitated particles, it is not a recommended solution. The compound will likely crash out of solution again over time, leading to inconsistent and unreliable effective concentrations during your experiment. It is better to address the root cause of the precipitation.
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this step-by-step troubleshooting guide.
Step 1: Optimize Stock Solution and Dilution Technique
The initial preparation and dilution of your stock solution are critical.
-
High-Concentration Stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). This minimizes the volume of solvent added to your aqueous medium.
-
Serial Dilution: If you need to make a range of concentrations, perform serial dilutions in 100% DMSO first.
-
Rapid Dispersion: When adding the DMSO stock to your aqueous medium, ensure rapid and thorough mixing. Add the stock solution dropwise to the vortexing medium or pipet up and down immediately. This helps to avoid localized high concentrations of the compound that can initiate precipitation.
-
Pre-warm Media: Using pre-warmed media (e.g., to 37°C) can sometimes help to improve solubility.
Step 2: Reduce Final DMSO Concentration
While it may seem counterintuitive, a lower final DMSO concentration can sometimes reduce precipitation by minimizing the initial "shock" to the compound upon dilution. However, there is a trade-off, as a certain amount of DMSO is necessary to aid solubility.
-
General Guideline: Aim for a final DMSO concentration of ≤ 0.5% in your cell-based assays. Always include a vehicle control with the same final DMSO concentration in your experiments.
Step 3: Test Alternative Solvents and Co-Solvent Systems
If DMSO alone is problematic, consider alternative solvents or co-solvent systems.
-
Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be tested as alternatives to DMSO. Always verify the compatibility of these solvents with your specific assay and cell type.
-
Co-Solvent Systems: A mixture of solvents can sometimes improve solubility. For in vivo studies, common formulations include combinations of DMSO, PEG300, Tween 80, and saline. For in vitro work, the use of such co-solvents should be carefully validated for cellular toxicity.
Step 4: Employ Solubility-Enhancing Excipients
For particularly challenging cases, the use of excipients can significantly improve aqueous solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at concentrations above their critical micelle concentration (CMC) to form micelles that can solubilize the compound.
Data Presentation
The following table summarizes key solubility information and recommended starting concentrations for troubleshooting.
| Parameter | Value / Recommendation |
| Solvent for Stock | 100% Anhydrous DMSO |
| Stock Concentration | ≥ 10 mM |
| Final DMSO in Media | ≤ 0.5% (verify cell line tolerance) |
| Alternative Solvents | N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA) |
| Solubility Enhancers | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Tween 80, Pluronic F-68 |
Experimental Protocols
Protocol 1: Standard Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary, but be mindful of the compound's stability.
-
Prepare Intermediate Dilutions (if needed): Perform serial dilutions of the 10 mM stock in 100% DMSO to create a range of intermediate concentrations.
-
Prepare Final Working Solution:
-
Pre-warm the required volume of cell culture medium or assay buffer to 37°C.
-
While gently vortexing the medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration.
-
Continue to mix for a few seconds to ensure homogeneity.
-
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles) before adding it to your cells or assay.
Protocol 2: Preparation of this compound with a Cyclodextrin
-
Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous media or buffer.
-
Complexation:
-
Add the appropriate volume of the this compound DMSO stock solution to the HP-β-CD solution.
-
Incubate the mixture for a defined period (e.g., 1 hour) at room temperature with gentle agitation to allow for complex formation.
-
-
Application: Use this complexed solution as your final working solution. Remember to include a vehicle control containing the same concentration of HP-β-CD and DMSO.
Visualizations
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound precipitation in media.
Technical Support Center: Optimizing PI3K-IN-7 Treatment Time
Disclaimer: Information regarding the specific compound "PI3K-IN-7" is not publicly available in the searched resources. The following guidance is based on the established principles and data for the broader class of pan-PI3K inhibitors. Researchers should adapt these recommendations based on their in-house experimental data for this compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment time of PI3K inhibitors for maximum experimental effect.
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of PI3K Pathway Activity
| Question | Possible Cause | Suggested Solution |
| Why am I not seeing a decrease in p-Akt or p-S6 levels after treatment? | Insufficient Treatment Time: The inhibitor may not have had enough time to reach its target and exert its effect. | Perform a time-course experiment, treating cells for various durations (e.g., 1, 3, 6, 12, 24 hours) to determine the optimal time for maximal pathway inhibition.[1] For some inhibitors, maximal suppression of p-Akt can be observed as early as 1 hour post-treatment.[1] |
| Inadequate Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the PI3K enzyme. | Conduct a dose-response experiment with a range of concentrations to determine the IC50 value for your specific cell line. | |
| Rapid Drug Metabolism or Clearance: The inhibitor may be unstable in the experimental conditions or rapidly metabolized by the cells. | Assess the stability of this compound in your cell culture media over time. If using an in vivo model, consider the pharmacokinetic profile of the compound. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms to PI3K inhibition. | Characterize the mutational status of key genes in the PI3K pathway (e.g., PIK3CA, PTEN) in your cell line.[2][3] Consider combination therapies to overcome resistance.[4][5] |
Issue 2: High Levels of Cell Death or Toxicity
| Question | Possible Cause | Suggested Solution |
| Why am I observing excessive cytotoxicity even at short treatment times? | Off-Target Effects: At high concentrations, some PI3K inhibitors can have off-target activities that lead to toxicity.[6] | Reduce the concentration of this compound. It is crucial to use a concentration that effectively inhibits the PI3K pathway without inducing significant off-target toxicity.[6] |
| Prolonged, Complete Pathway Inhibition: Continuous and complete shutdown of the PI3K pathway can be highly toxic to cells. | Consider intermittent dosing schedules (e.g., treating for a shorter period, washing out the inhibitor, and allowing cells to recover before re-treatment) to mitigate toxicity while still achieving a therapeutic effect.[7] | |
| Cell Line Sensitivity: Some cell lines are inherently more sensitive to PI3K inhibition. | Perform a viability assay (e.g., MTT, CellTiter-Glo) with a range of concentrations and treatment times to establish a therapeutic window for your specific cell line. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the typical duration of this compound treatment required to see an anti-proliferative effect? | The time required can vary significantly between cell lines. For some PIK3CA-mutant cell lines, a 3 to 6-hour exposure to a PI3K inhibitor can be sufficient to decrease cell viability by over 50%.[1] However, continuous exposure may be necessary to achieve near-complete growth inhibition.[1] We recommend an initial time-course experiment ranging from 24 to 120 hours. |
| How does treatment time affect downstream signaling and feedback loops? | Short-term treatment (1-6 hours) is often sufficient to observe maximal inhibition of direct downstream targets like p-Akt and p-S6.[1] However, longer treatment times can lead to the activation of feedback loops (e.g., reactivation of the MAPK pathway), which may compromise the inhibitor's efficacy.[4] Monitoring both the PI3K and other key signaling pathways over time is crucial. |
| Should I use a continuous or intermittent dosing schedule? | The optimal dosing schedule depends on the experimental goals and the therapeutic window of the compound. Continuous exposure may be necessary for maximal growth inhibition but can lead to toxicity.[1] Intermittent dosing may be better tolerated and can be effective, particularly in in vivo models, by allowing for periods of pathway recovery.[7] |
| How can I determine the optimal treatment time for my specific in vivo model? | In vivo optimization requires a pharmacodynamic (PD) study. This involves treating tumor-bearing animals with this compound and collecting tumor samples at various time points post-treatment. The levels of pathway inhibition (e.g., p-Akt) in the tumor tissue can then be assessed to determine the duration of effective target engagement. |
Quantitative Data Summary
Table 1: Time-Dependent Effects of a PI3K Inhibitor (GDC-0941) on Cell Viability in MCF-7 Cells
| Treatment Duration (hours) | GDC-0941 (1 µM) % Viability | GDC-0941 (2 µM) % Viability |
| 3 | ~75% | ~50% |
| 6 | ~50% | <50% |
| 24 | <50% | <25% |
| 120 (continuous) | ~25% | ~10% |
| Data synthesized from a study on GDC-0941 in MCF-7 cells.[1] |
Table 2: Pharmacodynamic Effects of a PI3K Inhibitor (GDC-0941) in a Xenograft Model
| Time Post-Treatment (hours) | p-Akt Suppression | p-S6 Suppression |
| 1 | Maximal | Maximal |
| 9 | Return to Baseline | Sustained |
| 72 | - | Return to Baseline |
| Data synthesized from a study on GDC-0941 in a xenograft model.[1] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Duration of PI3K Pathway Inhibition
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not reach confluency during the experiment.
-
Treatment: After allowing cells to adhere overnight, treat with this compound at a predetermined concentration (e.g., the IC50 value).
-
Time Points: Lyse cells at various time points post-treatment (e.g., 0, 1, 3, 6, 12, 24, and 48 hours).
-
Western Blot Analysis: Perform Western blotting on the cell lysates to detect the phosphorylation status of key PI3K pathway proteins, including p-Akt (Ser473 and Thr308) and p-S6. Use total Akt and total S6 as loading controls.
-
Data Analysis: Quantify the band intensities and plot the ratio of phosphorylated to total protein against time to identify the point of maximal inhibition.
Protocol 2: Cell Viability Assay to Assess Time-Dependent Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, 96, and 120 hours).
-
Viability Assessment: At each time point, add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control at each time point and plot cell viability against drug concentration to determine the IC50 value at each duration.
Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment time.
References
- 1. Strategically timing inhibition of phosphatidylinositol 3-kinase to maximize therapeutic index in estrogen receptor alpha-positive, PIK3CA-mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
Technical Support Center: Challenges with PI3K Inhibitors in MCF-7 and A549 Cell Lines
Introduction: This technical support guide addresses common challenges and provides troubleshooting strategies for researchers using potent phosphoinositide 3-kinase (PI3K) inhibitors in MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines. Due to limited publicly available data on the specific compound "PI3K-IN-7," this document utilizes data and protocols for a well-characterized, representative pan-Class I PI3K inhibitor, BKM120 (Buparlisib), to illustrate key principles and provide actionable guidance. The information presented here is intended to be broadly applicable to potent PI3K inhibitors used in similar experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a pan-Class I PI3K inhibitor?
A1: Pan-Class I PI3K inhibitors are small molecules that block the activity of the phosphoinositide 3-kinase (PI3K) family of enzymes.[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4] By inhibiting PI3K, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger. This, in turn, prevents the activation of downstream effectors like AKT and mTOR, leading to reduced cell proliferation and increased apoptosis in cancer cells where this pathway is often hyperactivated.[2][3][4]
Q2: How should I prepare and store the PI3K inhibitor for cell culture experiments?
A2: Most PI3K inhibitors are soluble in DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use fresh, anhydrous DMSO to ensure complete dissolution, as moisture can reduce solubility.[5] For long-term storage, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. When preparing working concentrations for cell treatment, the DMSO stock should be diluted in complete cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the expected effects of a potent PI3K inhibitor on MCF-7 and A549 cells?
A3: In both MCF-7 and A549 cell lines, which have a constitutively active PI3K/AKT pathway, a potent PI3K inhibitor is expected to decrease cell viability and proliferation in a dose- and time-dependent manner.[6][7] Inhibition of the PI3K pathway should also lead to a decrease in the phosphorylation of downstream targets such as AKT and S6 ribosomal protein. In MCF-7 cells, which are highly dependent on the PI3K/Akt pathway for survival, treatment with a PI3K inhibitor can lead to apoptosis.[6]
Q4: How do I determine the optimal concentration and treatment duration for my experiment?
A4: The optimal concentration and duration will vary depending on the specific PI3K inhibitor and the experimental endpoint. It is recommended to perform a dose-response experiment (e.g., using an MTT or CellTiter-Glo assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions (e.g., 48 or 72 hours of treatment). For mechanistic studies, using concentrations around the IC50 value is a good starting point. Treatment duration can range from a few hours for signaling pathway analysis (e.g., Western blotting for p-Akt) to several days for cell viability or apoptosis assays.[8]
Troubleshooting Guide
Q1: I am not observing the expected decrease in cell viability in my MCF-7 or A549 cells after treatment with the PI3K inhibitor. What could be the problem?
A1: There are several potential reasons for lower-than-expected potency:
-
Inhibitor Instability or Insolubility: Ensure the inhibitor is properly dissolved and has been stored correctly. Poor solubility can lead to a lower effective concentration.[9] Consider preparing a fresh stock solution.
-
Cell Line Integrity: Verify the identity and health of your cell lines. Cell lines can acquire resistance over time with continuous passaging. It is recommended to use low-passage cells for experiments.[10]
-
Suboptimal Assay Conditions: Check the parameters of your viability assay, such as cell seeding density and incubation time. Over-confluent cells may be less sensitive to treatment.
-
Development of Resistance: Both MCF-7 and A549 cells can develop resistance to PI3K inhibitors. This can be mediated by various mechanisms, including the activation of compensatory signaling pathways.[11]
Q2: My Western blot results show inconsistent or no change in p-Akt levels after treatment. How can I troubleshoot this?
A2: Inconsistent p-Akt results can be due to several factors:
-
Timing of Lysate Collection: The inhibition of p-Akt can be rapid and transient. It is advisable to perform a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to determine the optimal time point for observing maximal inhibition.
-
Basal Pathway Activity: The basal level of PI3K pathway activation can vary depending on cell confluence and serum concentration in the culture medium. For some experiments, serum starvation for a few hours before inhibitor treatment can help to reduce basal p-Akt levels and make the inhibitory effect more apparent.[8]
-
Antibody Quality: Ensure that the primary antibodies for both p-Akt and total Akt are validated and working correctly. Always include a total Akt control to normalize the p-Akt signal.
-
Loading and Transfer Issues: Ensure equal protein loading across all lanes and efficient protein transfer during the Western blotting process.
Q3: I am observing significant cell death even at very low concentrations of the inhibitor, or I suspect off-target effects. What should I do?
A3: High levels of toxicity at low concentrations could indicate off-target effects or particular sensitivity of your cell line.
-
Confirm On-Target Activity: Correlate the observed cytotoxicity with the inhibition of the PI3K pathway by performing a Western blot for p-Akt at the same concentrations. A potent on-target effect should show a dose-dependent decrease in p-Akt that parallels the decrease in cell viability.
-
Review Literature for Known Off-Target Effects: Some PI3K inhibitors have known off-target activities at higher concentrations.[12] Research the specific inhibitor you are using to understand its selectivity profile.
-
Consider Isoform-Specific Inhibitors: If off-target effects are a concern, consider using a more isoform-selective PI3K inhibitor to probe the specific role of different PI3K isoforms in your cellular model.[13]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the pan-Class I PI3K inhibitor BKM120 in MCF-7 and A549 cell lines.
| Cell Line | Inhibitor | IC50 (µM) | Assay Duration | Reference |
| MCF-7 | BKM120 | ~0.8 | 72 hours | [14] |
| A549 | BKM120 | ~3.95 | 48 hours | [14] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the effect of a PI3K inhibitor on the viability of MCF-7 and A549 cells.
Materials:
-
MCF-7 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
PI3K inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the PI3K inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-cell blank control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for p-Akt (Ser473) Detection
This protocol is for assessing the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream target, AKT.
Materials:
-
MCF-7 or A549 cells
-
6-well cell culture plates
-
PI3K inhibitor
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 3-4 hours to reduce basal p-Akt levels.
-
Treat the cells with various concentrations of the PI3K inhibitor for the desired time (e.g., 2 hours). Include a vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-Akt or anti-total Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Visualizations
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. For Better or Worse: The Potential for Dose Limiting the On-Target Toxicity of PI 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: PI3K-IN-7 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in animal studies involving PI3K-IN-7 (also known as Compound C96; CAS 1502813-63-9). The advice provided is based on the known physicochemical properties of this compound and general principles for formulating poorly soluble kinase inhibitors, as specific in vivo formulation data for this compound is limited in publicly available literature.
Troubleshooting Guide
This section addresses specific issues that may arise during in vivo experiments with this compound.
Q1: My this compound formulation is showing precipitation after preparation. What should I do?
A1: Precipitation indicates that the compound's solubility limit has been exceeded in the chosen vehicle. To address this, consider the following steps in a tiered approach:
-
Sonication and Heating: Gently warm the formulation (typically to 37-40°C) and sonicate. This can help dissolve the compound, but be cautious of thermal degradation. Always check for recrystallization upon cooling to room temperature and the temperature of administration.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle might improve solubility. However, ensure the final pH is physiologically compatible with the route of administration.
-
Increase Co-solvent/Surfactant Concentration: Gradually increase the percentage of co-solvents (e.g., PEG400, DMSO) or surfactants (e.g., Tween 80, Kolliphor EL) in your formulation. Refer to the table of common excipients below for guidance.
-
Reformulate: If the above steps fail, a different formulation strategy is necessary. Consider moving from a simple suspension to a solution-based or lipid-based formulation.
Q2: I am observing high inter-animal variability in my study outcomes (e.g., tumor growth inhibition, pharmacodynamic markers). What could be the cause and how can I mitigate it?
A2: High variability is often linked to inconsistent drug exposure between animals. The primary suspect for a poorly soluble compound like this compound is variable oral absorption.
-
Inconsistent Formulation: Ensure your formulation is homogeneous. For suspensions, ensure vigorous and consistent resuspension before dosing each animal. For solutions, confirm the compound remains fully dissolved.
-
Poor Bioavailability: The low aqueous solubility of many kinase inhibitors can lead to poor and erratic absorption from the gastrointestinal tract.
-
Solution: Consider developing a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), which can improve solubility and absorption.
-
-
Dosing Accuracy: Ensure accurate dosing volumes for each animal based on their most recent body weight. Use calibrated pipettes or syringes.
-
Animal Fasting Status: The presence or absence of food can significantly impact the absorption of some drugs. Standardize the fasting protocol for all animals in the study.
-
Metabolic Differences: While harder to control, be aware that individual differences in drug metabolism can contribute to variability.
Q3: The viscosity of my formulation is too high, making oral gavage or injection difficult. How can I resolve this?
A3: High viscosity is typically due to the concentration of polymers or other thickening agents in the vehicle.
-
Reduce Polymer Concentration: If using a suspending agent like carboxymethylcellulose (CMC), try a lower concentration.
-
Change Vehicle Composition: Decrease the percentage of high-viscosity components like PEG400 and replace them with a less viscous co-solvent or aqueous component, while ensuring the compound remains in solution or suspension.
-
Gentle Warming: Slightly warming the formulation before administration can reduce its viscosity. Ensure the temperature is safe for the animal.
Q4: My suspension is clogging the dosing needle. What can I do?
A4: This is usually caused by large particle sizes of the drug or inadequate suspension.
-
Particle Size Reduction: If you have access to the solid compound, consider particle size reduction techniques like micronization or sonication of the suspension.
-
Improved Suspension: Ensure the suspending agent is properly hydrated and the formulation is thoroughly mixed. Increase the concentration of the suspending agent if viscosity allows.
-
Use a Wider Gauge Needle: If possible, use a gavage needle with a larger diameter.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: Based on publicly available data for this compound (CAS 1502813-63-9), the following properties are known:
| Property | Value | Source |
| Molecular Formula | C11H8N2O3S | PubChem |
| Molecular Weight | 248.26 g/mol | PubChem |
| IUPAC Name | 5-[(E)-3-thiophen-2-ylprop-2-enylidene]-1,3-diazinane-2,4,6-trione | PubChem |
| Synonyms | PI3K inhibitor C 96, Compound C96 | MedChemExpress, PubChem |
| Solubility | Insoluble in water and ethanol; Soluble in DMSO. | MedChemExpress |
Q2: What is the mechanism of action of this compound?
A2: this compound is an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. By inhibiting PI3K, it prevents the phosphorylation of downstream targets like Akt, which is a key signaling node for cell survival, proliferation, and growth. This inhibition of the PI3K/Akt signaling cascade can lead to apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q3: What are some suitable starting formulations for in vivo studies with this compound?
A3: For a compound with poor aqueous solubility, a tiered approach to formulation development is recommended. Start with simpler formulations and increase complexity as needed.
| Formulation Tier | Example Composition | Suitability |
| Tier 1: Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in water | Simple to prepare; suitable for initial tolerability and efficacy studies if sufficient exposure is achieved. |
| Tier 2: Solution | 10% DMSO + 40% PEG400 + 50% Saline | Can increase exposure for compounds that are soluble in organic solvents. Potential for precipitation upon contact with aqueous GI fluids. |
| Tier 3: Lipid-Based | 30% Capmul MCM + 50% Cremophor EL + 20% PEG400 | Often provides the best oral bioavailability for poorly soluble compounds by forming a microemulsion in the gut. |
Q4: How can I improve the oral bioavailability of this compound?
A4: Improving oral bioavailability for a poorly soluble compound like this compound primarily involves enhancing its dissolution rate and solubility in the gastrointestinal tract.
-
Use of Co-solvents and Surfactants: As outlined in the table above, vehicles containing polyethylene glycol (PEG), propylene glycol, and surfactants like Tween 80 or Cremophor can keep the drug in solution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can significantly enhance oral absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Amorphous Solid Dispersions: If you have the resources, creating an amorphous solid dispersion of this compound with a polymer can improve its dissolution rate.
-
Salt Formation: While more complex, forming a salt of the compound could improve its solubility if it has suitable ionizable functional groups.
Q5: What are the common on-target toxicities associated with PI3K inhibitors that I should monitor for in my animal studies?
A5: While specific toxicity data for this compound is not widely available, inhibitors of the PI3K class are known to have on-target toxicities due to the pathway's role in normal physiological processes. Common toxicities to monitor include:
-
Hyperglycemia: The PI3K pathway is crucial for insulin signaling. Inhibition can lead to elevated blood glucose levels.
-
Diarrhea/Colitis: PI3Kδ, in particular, is important for immune cell function in the gut. Its inhibition can lead to immune-mediated colitis.
-
Rash: Skin rashes are a common side effect.
-
Hypertension: Some PI3K inhibitors can cause transient increases in blood pressure.
-
Hepatotoxicity: Elevation of liver enzymes can occur.
It is advisable to include regular monitoring of animal body weight, clinical signs, blood glucose levels, and potentially liver function tests in your study design.
Experimental Protocols
Disclaimer: These are general protocols and should be optimized for this compound based on small-scale formulation trials.
Protocol 1: Preparation of a Simple Suspension (e.g., 10 mg/mL)
-
Prepare the Vehicle:
-
To 90 mL of purified water, slowly add 0.5 g of carboxymethylcellulose (CMC) while stirring to avoid clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is clear (this may take several hours).
-
Add 0.1 mL of Tween 80 and mix thoroughly.
-
Add purified water to a final volume of 100 mL.
-
-
Prepare the Suspension:
-
Weigh 100 mg of this compound into a glass vial.
-
Add a small amount of the vehicle (e.g., 1-2 mL) to wet the powder and form a paste.
-
Gradually add the remaining vehicle up to a final volume of 10 mL while vortexing or stirring.
-
Homogenize the suspension using a sonicator or homogenizer to ensure uniform particle size distribution.
-
-
Administration:
-
Before dosing each animal, vigorously vortex the suspension to ensure homogeneity.
-
Administer the desired volume via oral gavage.
-
Protocol 2: Preparation of a Solution Formulation (e.g., 5 mg/mL)
-
Prepare the Vehicle:
-
In a glass vial, combine 1 mL of DMSO, 4 mL of PEG400, and 5 mL of sterile saline.
-
Mix thoroughly until a clear, single-phase solution is formed.
-
-
Prepare the Solution:
-
Weigh 50 mg of this compound into a separate glass vial.
-
Add the 1 mL of DMSO and vortex until the compound is fully dissolved.
-
Slowly add the 4 mL of PEG400 while vortexing.
-
Finally, add the 5 mL of saline dropwise while continuously vortexing to avoid precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulates.
-
-
Administration:
-
Administer the desired volume via the intended route (e.g., oral gavage, intraperitoneal injection). Note that high concentrations of DMSO may cause local irritation.
-
Visualizations
References
- 1. AU2019413360A1 - Cyclin-dependent kinase inhibitors - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical assessment of the PI3Kα selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Phenotypic Changes Induced by Pan-PI3K Inhibitors
Disclaimer: Initial searches for a compound specifically named "PI3K-IN-7" did not yield sufficient public data regarding its mechanism of action or potential off-target effects. Therefore, this technical support guide has been created using the well-characterized pan-class I PI3K inhibitor BKM120 (Buparlisib) as a representative example to address unexpected phenotypic changes in cells. The principles and troubleshooting strategies outlined here are broadly applicable to other small molecule kinase inhibitors.
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected cellular phenotypes during their experiments with pan-PI3K inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for BKM120 (Buparlisib)?
A1: BKM120 is an orally bioavailable pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (p110α, p110β, p110δ, and p110γ), which prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This inhibition blocks the downstream activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, survival, and metabolism.[1][2]
Q2: What are the known and well-documented off-target effects of BKM120?
A2: The most significant off-target effect of BKM120 is its interference with microtubule polymerization.[1][3] At higher concentrations, BKM120 can directly bind to tubulin, leading to microtubule destabilization. This can result in a G2/M phase cell cycle arrest and cytotoxicity, independent of its PI3K inhibitory activity.[1][4][5]
Q3: At what concentrations do the on-target and off-target effects of BKM120 typically occur?
A3: The on-target PI3K inhibition by BKM120 occurs at nanomolar concentrations, while the off-target microtubule disruption is generally observed at micromolar concentrations.[1] It is critical to perform experiments within a concentration window that favors PI3K inhibition while minimizing the impact on microtubules. For many cell lines, concentrations below 1 µM are recommended to primarily assess PI3K-related effects.[1]
Q4: I'm observing a stronger cytotoxic effect than expected. Is this due to the on-target PI3K inhibition?
A4: While inhibition of the PI3K pathway can lead to decreased cell viability and apoptosis in PI3K-dependent cancer cells, a stronger-than-expected cytotoxic effect, especially at higher concentrations, might be attributable to the off-target microtubule-destabilizing activity of BKM120.[3][4] This off-target effect can induce a robust G2/M arrest and subsequent cell death.[4]
Q5: My cells are arresting in the G2/M phase, but I expected a G1 arrest. What could be the reason?
A5: A G1 cell cycle arrest is the expected phenotype of on-target PI3K inhibition, as the PI3K/AKT pathway is critical for the G1/S transition.[1] If you are observing a G2/M arrest, it is highly indicative of the off-target effect of BKM120 on microtubule dynamics.[1][4] This is a key phenotypic indicator to differentiate between on-target and off-target effects.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity or G2/M Cell Cycle Arrest
Possible Cause: You may be observing the off-target microtubule-destabilizing effects of BKM120, which occur at higher concentrations.
Troubleshooting Steps:
-
Concentration-Response Analysis:
-
Perform a detailed concentration-response experiment with BKM120, ranging from low nanomolar to high micromolar concentrations.
-
Determine the IC50 for cell viability and compare it to the IC50 for PI3K pathway inhibition (e.g., by measuring p-Akt levels via Western blot).
-
Rationale: This will help you identify the concentration window for on-target versus off-target effects.
-
-
Cell Cycle Analysis:
-
Treat your cells with a range of BKM120 concentrations.
-
Perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry.
-
Rationale: A shift from G1 arrest at lower concentrations to a G2/M arrest at higher concentrations will confirm the engagement of the off-target activity.
-
-
Use a Structurally Unrelated PI3K Inhibitor:
-
Compare the phenotype induced by BKM120 with that of another pan-PI3K inhibitor that is not known to have microtubule-destabilizing effects.
-
Rationale: If the unexpected phenotype is specific to BKM120, it strongly suggests an off-target effect.
-
-
Phenotypic Confirmation:
-
Use immunofluorescence to visualize the microtubule network in cells treated with various concentrations of BKM120.
-
Rationale: Disruption or destabilization of microtubules in cells treated with higher concentrations of BKM120 would provide direct evidence of the off-target mechanism.
-
Issue 2: Difficulty Confirming PI3K Pathway Inhibition at Non-Toxic Concentrations
Possible Cause: The antibody for your downstream marker may not be optimal, or the time point of analysis may be inappropriate.
Troubleshooting Steps:
-
Western Blot Optimization:
-
Titrate your primary and secondary antibodies to determine the optimal concentrations.
-
Include positive and negative controls for pathway activation (e.g., serum-starved vs. growth factor-stimulated cells).
-
Rationale: Proper antibody concentrations are crucial for detecting subtle changes in protein phosphorylation.
-
-
Time-Course Experiment:
-
Treat cells with a fixed, non-toxic concentration of BKM120 and harvest cell lysates at different time points (e.g., 1, 4, 8, 24 hours).
-
Analyze the phosphorylation status of key downstream targets like Akt and S6 ribosomal protein.
-
Rationale: The kinetics of pathway inhibition can vary between cell lines.
-
-
Use a More Sensitive Assay:
-
Consider using more quantitative and sensitive methods like an ELISA-based assay or a bead-based multiplex assay to measure protein phosphorylation.
-
Rationale: These assays may provide a wider dynamic range for detecting changes in pathway activity.
-
Data Presentation
Table 1: BKM120 (Buparlisib) On-Target and Off-Target Activities
| Activity | Effective Concentration Range | Primary Outcome |
| On-Target (PI3K Inhibition) | 50 nM - 500 nM | Inhibition of p-Akt, G1/S cell cycle arrest |
| Off-Target (Microtubule Disruption) | ≥ 1 µM | G2/M cell cycle arrest, cytotoxicity |
Effective concentrations can be cell-line dependent.[1]
Table 2: BKM120 (Buparlisib) IC50 Values for PI3K Isoforms
| PI3K Isoform | IC50 (nM) |
| p110α | 52 |
| p110β | 166 |
| p110γ | 250 |
| p110δ | 116 |
Data are illustrative and compiled from various public sources. Actual values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the PI3K inhibitor (and vehicle control) for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat cells with the PI3K inhibitor at the desired concentrations for the appropriate time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: The PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of BKM120.
Caption: A workflow for troubleshooting unexpected phenotypic changes with BKM120.
Caption: Potential causes of unexpected phenotypic changes in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Deconvolution of Buparlisib's mechanism of action defines specific PI3K and tubulin inhibitors for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to PI3K-IN-7 and Other Pan-PI3K Inhibitors for Researchers
In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K) pathway is a pivotal signaling network frequently dysregulated in various malignancies. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comparative analysis of PI3K/mTOR Inhibitor-7 (also known as PI3K-IN-7 or Compound 19i) , a dual PI3K/mTOR inhibitor, against other well-characterized pan-PI3K inhibitors, namely Buparlisib (BKM120) , Pictilisib (GDC-0941) , and ZSTK474 . This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the biochemical potency, cellular activity, and pharmacokinetic properties of these compounds, supported by experimental data and detailed protocols.
Biochemical Potency and Selectivity
The efficacy of a kinase inhibitor is fundamentally determined by its potency against the target enzyme and its selectivity profile across related kinases. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of PI3K/mTOR Inhibitor-7 and other pan-PI3K inhibitors against the Class I PI3K isoforms (α, β, γ, δ) and the mammalian target of rapamycin (mTOR).
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Reference |
| PI3K/mTOR Inhibitor-7 (Compound 19i) | 1.1 | 12.1 | 7.9 | 0.5 | 8.3 | [1] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | >5000 | [2][3] |
| Pictilisib (GDC-0941) | 3 | 33 | 75 | 3 | 580 (Ki) | [4][5] |
| ZSTK474 | 16 | 44 | 49 | 5 | >10000 | [6][7] |
Note: Lower IC50 values indicate greater potency.
Cellular Activity: Anti-proliferative Effects
The translation of biochemical potency into a biological response is assessed through cellular assays that measure the anti-proliferative effects of the inhibitors on various cancer cell lines. The following table presents the 50% growth inhibition (GI50) or IC50 values for the selected inhibitors across a panel of human cancer cell lines.
| Inhibitor | Cell Line (Cancer Type) | GI50/IC50 (µM) | Reference |
| PI3K/mTOR Inhibitor-7 (Compound 19i) | MCF-7 (Breast) | 0.15 | [1] |
| HCT116 (Colon) | 0.28 | [1] | |
| A549 (Lung) | 0.42 | [1] | |
| Buparlisib (BKM120) | U87MG (Glioblastoma) | ~0.5 | [2] |
| MCF-7 (Breast) | ~0.4 | [2] | |
| A2780 (Ovarian) | ~0.7 | [2] | |
| Pictilisib (GDC-0941) | U87MG (Glioblastoma) | 0.95 | [4] |
| A2780 (Ovarian) | 0.14 | [4] | |
| PC3 (Prostate) | 0.28 | [4] | |
| ZSTK474 | Mean of 39 cancer cell lines | 0.32 | [6][8] |
Pharmacokinetic Properties
The in vivo efficacy and safety of a drug candidate are critically dependent on its pharmacokinetic profile, which includes its absorption, distribution, metabolism, and excretion (ADME). Below is a summary of available pharmacokinetic data for the compared inhibitors.
| Inhibitor | Parameter | Value | Species | Reference |
| PI3K/mTOR Inhibitor-7 (Compound 19i) | Oral Bioavailability (F%) | Not Publicly Available | ||
| Half-life (t1/2) | Not Publicly Available | |||
| Buparlisib (BKM120) | Tmax | 1.0–1.5 hours | Human | [9] |
| Half-life (t1/2) | ~40 hours | Human | [9] | |
| Pictilisib (GDC-0941) | Oral Bioavailability (F%) | 78% | Mouse | [4] |
| Tmax | 2-4 hours | Human | [10] | |
| ZSTK474 | Antitumor activity with oral administration | Effective | Mouse | [6][8] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams were generated using the DOT language.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for PI3K inhibitor evaluation.
Experimental Protocols
In Vitro PI3K Enzyme Assay (Biochemical Potency)
Objective: To determine the IC50 value of a test compound against each of the four Class I PI3K isoforms.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based kinase assay that measures the amount of ADP produced or ATP remaining after the kinase reaction.
Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110γ, p110δ/p85α)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% CHAPS)
-
Test compound (e.g., PI3K/mTOR Inhibitor-7) serially diluted in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
Procedure:
-
Add 2.5 µL of 2X test compound dilution in assay buffer to the wells of a 384-well plate.
-
Add 2.5 µL of 2X PI3K enzyme solution in assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X substrate solution (PIP2 and ATP) in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection method (e.g., add ADP-Glo™ Reagent).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value using a non-linear regression curve fit.
Cell Proliferation Assay (Cellular Activity)
Objective: To determine the GI50 or IC50 value of a test compound on the proliferation of cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium
-
Test compound serially diluted in culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration and determine the GI50/IC50 value using a non-linear regression curve fit.
Western Blotting for PI3K Pathway Modulation
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate, allowing for the visualization of changes in protein expression and phosphorylation levels.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells with ice-cold lysis buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A phase‐1, open‐label, single‐dose study of the pharmacokinetics of buparlisib in subjects with mild to severe hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ZSTK474 is an ATP‐competitive inhibitor of class I phosphatidylinositol 3 kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Phase I dose-escalation study of buparlisib (BKM120), an oral pan-class I PI3K inhibitor, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining “Bottom‐up” and “Top‐down” Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC‐0941) Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3K-IN-7 and Isoform-Specific PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] Strategies to inhibit this pathway largely fall into two categories: broad-spectrum inhibition by pan-PI3K or dual PI3K/mTOR inhibitors, and targeted inhibition with isoform-specific agents.
This guide provides an objective comparison between PI3K-IN-7, a potent dual PI3K/mTOR inhibitor, and various isoform-specific PI3K inhibitors.[5] We will explore their mechanisms of action, present comparative experimental data, and provide detailed protocols for key evaluative assays to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Broad vs. Targeted Inhibition
The PI3K pathway is activated by stimuli such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[6] This activation recruits Class I PI3Ks to the plasma membrane, where they phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3, in turn, recruits and activates downstream kinases, most notably AKT.[3] Activated AKT proceeds to phosphorylate a host of substrates, including the mammalian target of rapamycin (mTOR) complex, to drive cellular processes.[] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[9]
This compound acts as a dual inhibitor, targeting both the PI3K enzyme and the downstream kinase mTOR. This broad inhibition strategy blocks the signaling cascade at two critical nodes, which can potentially overcome resistance mechanisms that may arise from pathway feedback loops.[5][6]
Isoform-specific PI3K inhibitors , conversely, are designed to target one of the four Class I catalytic isoforms: p110α, p110β, p110δ, and p110γ.[10] The rationale for this approach is that different cancer types may depend on specific isoforms for survival and proliferation.[11] For instance, the p110α isoform, encoded by the PIK3CA gene, is frequently mutated in solid tumors like breast cancer, making it an ideal target for inhibitors like alpelisib.[12][13] The p110δ isoform is primarily expressed in hematopoietic cells, and its inhibitors, such as idelalisib, have been approved for treating certain B-cell malignancies.[11][14] This targeted approach aims to maximize efficacy while minimizing the off-target effects associated with broader inhibition.[12][15]
Caption: The PI3K/AKT/mTOR signaling pathway and points of therapeutic intervention.
Comparative Inhibitor Potency and Selectivity
The efficacy and potential toxicity of a PI3K inhibitor are largely defined by its potency (IC50) and its selectivity across the different PI3K isoforms. Pan-PI3K inhibitors, by definition, target all Class I isoforms, while isoform-specific inhibitors display significant potency differences between the isoforms.
| Inhibitor Type | Target(s) | IC50 vs. PI3Kα (nM) | IC50 vs. PI3Kβ (nM) | IC50 vs. PI3Kγ (nM) | IC50 vs. PI3Kδ (nM) | Representative Compound(s) |
| Dual PI3K/mTOR | Pan-PI3K, mTOR | Potent | Potent | Potent | Potent | This compound [5] |
| Pan-PI3K | Pan-PI3K | 52 | 165 | 210 | 56 | Buparlisib (BKM120)[13] |
| α-Specific | PI3Kα | ~5 | >1000 | ~250 | >1000 | Alpelisib (BYL719)[12] |
| β-Specific | PI3Kβ | - | Potent | - | - | GSK2636771[13] |
| δ-Specific | PI3Kδ | 3670 | 21300 | 1460 | 0.9 | Selective PI3Kδ Inhibitor 1[16] |
| δ-Specific | PI3Kδ | ~1800 | ~700 | ~260 | 19 | Idelalisib (CAL-101)[11] |
Note: IC50 values are compiled from multiple sources and should be considered representative. Actual values may vary based on assay conditions.
Clinical Applications and Common Toxicities
The choice between a pan-inhibitor and an isoform-specific inhibitor often depends on the specific cancer type and its underlying genetic drivers. This choice also has significant implications for the safety and tolerability of the treatment. Pan-inhibition can lead to a wider range of side effects due to the disruption of PI3K signaling in healthy tissues.[1][12] Isoform-specific inhibitors tend to have a more manageable, albeit still significant, toxicity profile.[12]
| Inhibitor Class | Primary Clinical Application(s) | Common Associated Adverse Events |
| Pan-PI3K / Dual PI3K/mTOR | Broad range of solid tumors and hematological malignancies.[6][13] | Hyperglycemia, rash, fatigue, nausea, psychiatric events (e.g., with buparlisib).[12] |
| α-Specific | PIK3CA-mutated solid tumors, particularly ER+ breast cancer.[12][17] | Hyperglycemia (due to PI3Kα's role in insulin signaling), rash, diarrhea.[18] |
| β-Specific | Tumors with PTEN loss.[13] | Generally better tolerated, though data is emerging.[13] |
| δ/γ-Specific | Hematological malignancies (e.g., CLL, lymphoma) due to isoform expression in immune cells.[11] | Diarrhea/colitis, pneumonitis, hepatotoxicity (immune-related).[19] |
Experimental Protocols
Evaluating the efficacy and mechanism of action of PI3K inhibitors requires robust and reproducible experimental assays. Below are detailed protocols for two fundamental experiments: assessing pathway inhibition via Western Blot for phosphorylated AKT (p-Akt) and measuring cellular response via a viability assay.
Caption: Standard experimental workflow for comparing PI3K inhibitors in vitro.
Phospho-Akt (Ser473) Western Blot Assay
This protocol assesses the direct impact of inhibitors on the PI3K signaling cascade by measuring the phosphorylation of its key downstream effector, AKT.
Materials:
-
Cancer cell lines of interest
-
Cell culture reagents and 6-well plates
-
This compound and isoform-specific inhibitors
-
Growth factor or other relevant stimulant
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal PI3K activity, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound, the isoform-specific inhibitor, or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Activate the PI3K pathway by adding a stimulant (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody for p-Akt (Ser473) overnight at 4°C.
-
Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply ECL substrate and capture the chemiluminescent signal with an imager.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.
-
Data Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-Akt to total Akt for each condition to determine the extent of pathway inhibition.
Cell Viability Assay (using CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. It is used to determine the cytotoxic or cytostatic effect of the inhibitors and to calculate IC50 values.[20]
Materials:
-
Cancer cell lines of interest
-
Cell culture reagents
-
White, opaque-walled 96-well plates
-
This compound and isoform-specific inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of each inhibitor. Treat the cells and include wells with vehicle control (100% viability) and wells with no cells (background).
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
Assay Protocol:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the background reading from all measurements. Normalize the data to the vehicle control wells. Plot the normalized viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value for each inhibitor.
Conclusion
The choice between this compound and an isoform-specific PI3K inhibitor is a critical decision in both preclinical research and clinical development.
-
This compound , as a dual PI3K/mTOR inhibitor, offers the advantage of broad and potent pathway suppression. This may be particularly effective in tumors with complex signaling deregulation or as a strategy to overcome acquired resistance. However, this broad activity comes with a higher risk of off-target effects and a potentially narrower therapeutic window.
-
Isoform-specific inhibitors represent a more targeted and precise approach. Their use is often guided by the genetic makeup of the tumor, such as targeting PIK3CA-mutant cancers with a p110α inhibitor.[12] This strategy can lead to an improved balance of efficacy and safety, although it requires careful patient selection and may be susceptible to resistance via pathway reactivation through other isoforms.[11][12]
Ultimately, the optimal inhibitor depends on the specific biological context. The experimental protocols provided in this guide offer a robust framework for researchers to empirically determine the most effective inhibitory strategy for their cancer model of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K isoform-selective inhibitors: next-generation targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The biological effects of isoform-specific PI3-kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Structural Determinants of Isoform Selectivity in PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancernetwork.com [cancernetwork.com]
- 20. benchchem.com [benchchem.com]
Validating PI3K-IN-7 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the cellular target engagement of PI3K-IN-7, a novel phosphoinositide 3-kinase (PI3K) inhibitor. By offering a direct comparison with established PI3K inhibitors and detailing robust experimental protocols, this document serves as a practical resource for assessing the potency and cellular efficacy of new chemical entities targeting the PI3K pathway.
The PI3K/AKT/mTOR signaling cascade is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[3][4] Validating that a small molecule inhibitor like this compound effectively engages its intended target within a cellular context is a crucial step in the drug discovery and development pipeline.
This guide outlines key assays for confirming target engagement, presents comparative data for well-characterized PI3K inhibitors, and provides detailed experimental methodologies to enable reproducible and rigorous evaluation of this compound.
Comparative Analysis of PI3K Inhibitors
To contextualize the performance of this compound, it is essential to compare its cellular activity with that of other well-established PI3K inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several inhibitors across different PI3K isoforms and in cell-based assays. While specific data for this compound is not publicly available, the provided data on comparator compounds serves as a benchmark for performance.
Table 1: Biochemical IC50 Values of Selected PI3K Inhibitors Against Class I PI3K Isoforms
| Inhibitor | p110α (nM) | p110β (nM) | p110δ (nM) | p110γ (nM) |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Idelalisib (CAL-101) | 8600 | 4000 | 2.5 | 89 |
| Taselisib (GDC-0032) | 1.1 | 29 | 0.23 | 0.76 |
| Copanlisib | 0.5 | 3.7 | 0.7 | 6.4 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular IC50 Values of Selected PI3K Inhibitors in Proliferation Assays
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | Data to be determined | Data to be determined |
| Alpelisib (BYL719) | MCF7 (PIK3CA mutant) | 0.12 |
| Alpelisib (BYL719) | T47D (PIK3CA mutant) | 0.15 |
| Buparlisib (BKM120) | H460 | Concentration-dependent inhibition |
| Idelalisib (CAL-101) | JeKo-1 | 0.04 |
| Taselisib (GDC-0032) | MCF7 (PIK3CA mutant) | 0.27 |
Note: Cellular IC50 values are dependent on the cell line, assay duration, and other experimental parameters.
Visualizing the PI3K Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the methods for its validation, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for assessing target engagement.
Key Experimental Protocols
To ensure accurate and reproducible results, detailed methodologies for the most common target engagement assays are provided below.
Western Blotting for Phospho-AKT (Ser473)
This assay directly measures the phosphorylation of AKT, a key downstream effector of PI3K, providing a direct readout of PI3K pathway activity. A reduction in phosphorylated AKT (p-AKT) levels upon treatment with an inhibitor indicates successful target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, T47D, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal PI3K activity.
-
Pre-treat cells with various concentrations of this compound or comparator inhibitors (e.g., 0.01, 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with a growth factor such as insulin (100 nM) or IGF-1 (50 ng/mL) for 15-30 minutes to activate the PI3K pathway.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-AKT signal to the total AKT signal for each sample.
-
Plot the normalized p-AKT levels against the inhibitor concentration to determine the IC50 value.
-
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the downstream functional consequence of PI3K inhibition on cell growth and viability. A dose-dependent decrease in cell proliferation indicates effective target engagement and functional cellular activity of the inhibitor.
Protocol (using CellTiter-Glo®):
-
Cell Seeding:
-
Seed cells in a 96-well, white-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and comparator inhibitors in culture medium.
-
Add the diluted inhibitors to the respective wells. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Conclusion
The validation of target engagement in a cellular context is a cornerstone of preclinical drug development. By employing the standardized assays detailed in this guide, researchers can systematically evaluate the efficacy of this compound. The direct comparison with benchmark inhibitors provides a clear and objective assessment of its potential as a therapeutic agent. The provided protocols and visual aids are intended to facilitate the design and execution of these critical experiments, ultimately contributing to a more thorough understanding of this compound's mechanism of action and its promise in targeting PI3K-driven diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. G protein–independent Ras/PI3K/F-actin circuit regulates basic cell motility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pan-PI3K Inhibitors: GDC-0941 (Pictilisib) vs. BKM120 (Buparlisib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitors: GDC-0941 (Pictilisib) and BKM120 (Buparlisib). The data presented is collated from various independent studies to offer a comprehensive overview for researchers in oncology and drug development.
At a Glance: Key Efficacy Parameters
| Parameter | GDC-0941 (Pictilisib) | BKM120 (Buparlisib) | Reference |
| Primary Target | Pan-Class I PI3K | Pan-Class I PI3K | [1][2] |
| Potency (IC50) | More potent | Less potent | [3] |
| Overall Efficacy | Less efficacious in some studies | More efficacious in some studies | [3] |
Biochemical Potency: A Head-to-Head Comparison
A critical aspect of a kinase inhibitor's profile is its half-maximal inhibitory concentration (IC50) against its target enzymes. The following table summarizes the biochemical IC50 values for GDC-0941 and BKM120 against the four Class I PI3K isoforms.
| PI3K Isoform | GDC-0941 (Pictilisib) IC50 (nM) | BKM120 (Buparlisib) IC50 (nM) |
| p110α | 3 | 52 |
| p110β | 33 | 166 |
| p110δ | 3 | 211 |
| p110γ | 75 | 116 |
| Reference | [1] | [2] |
Note: IC50 values can vary between different assay conditions and should be interpreted as relative potencies.
Based on these biochemical assays, GDC-0941 demonstrates higher potency against the p110α, p110β, and p110δ isoforms compared to BKM120.
Cellular Efficacy: Anti-Proliferative Activity
The ultimate measure of an anti-cancer agent's efficacy in a preclinical setting is its ability to inhibit the proliferation of cancer cells. The following table summarizes the anti-proliferative IC50 values of GDC-0941 and BKM120 in various breast cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental protocols across different studies.
| Cell Line | PIK3CA/PTEN Status | GDC-0941 IC50 (µM) | BKM120 IC50 (µM) | Reference |
| T47D | PIK3CA mutant | 0.455 | - | [4] |
| MCF7 | PIK3CA mutant | < 1 | ~1-2 | [4][5] |
| HCC1937 | PTEN null | 15.33 | - | [4] |
| MDA-MB-231 | PIK3CA/PTEN wild-type | > 1 | Not specified | [4][5] |
| Cal51 | Triple-Negative | - | ~1-2 | [5] |
One study that directly compared the two inhibitors across a large panel of cell lines concluded that while GDC-0941 is more potent, BKM120 is overall more efficacious at inhibiting cell viability[3].
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of drug candidates. Both GDC-0941 and BKM120 have demonstrated significant anti-tumor activity in various xenograft models.
GDC-0941 (Pictilisib):
-
U87MG Glioblastoma Xenograft: Oral administration of 150 mg/kg resulted in 98% tumor growth inhibition[1].
-
IGROV1 Ovarian Cancer Xenograft: An oral dose of 150 mg/kg led to 80% tumor growth inhibition[1].
-
Medulloblastoma Xenograft: Daily oral administration of 100 mg/kg delayed tumor growth and prolonged survival in an orthotopic mouse model[6].
BKM120 (Buparlisib):
-
Medulloblastoma Xenograft: Doses of 30 mg/kg showed in vivo efficacy[5].
-
Inflammatory Breast Cancer Xenograft (SUM149): Intraperitoneal injections of 25 mg/kg (5 days on, 2 days off) in combination with an AURKA inhibitor significantly reduced tumor growth and metastasis[7].
Signaling Pathway Inhibition
Both GDC-0941 and BKM120 function by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of GDC-0941 and BKM120.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Cell Proliferation Assay (MTT/CellTiter-Glo)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: A typical workflow for an in vitro cell proliferation assay.
Protocol Details:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the PI3K inhibitor (e.g., GDC-0941 or BKM120) for 48-72 hours.
-
Reagent Addition: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Signal Reading: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for PI3K Pathway Inhibition
This technique is used to detect the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to confirm target engagement by the inhibitor.
Protocol Details:
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of proteins in the PI3K pathway (e.g., p-AKT (Ser473), total AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Tumor Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.
Caption: A generalized workflow for an in vivo xenograft tumor model study.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer the inhibitor (e.g., GDC-0941 or BKM120) and vehicle control orally or via intraperitoneal injection at the specified dose and schedule.
-
Efficacy Assessment: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as western blotting or immunohistochemistry.
Conclusion
Both GDC-0941 (Pictilisib) and BKM120 (Buparlisib) are potent pan-Class I PI3K inhibitors with demonstrated preclinical anti-cancer activity. GDC-0941 generally exhibits higher biochemical potency, while some studies suggest BKM120 may have broader overall cellular efficacy. The choice between these inhibitors for research purposes will depend on the specific experimental context, including the cancer type, the genetic background of the cells, and the desired in vitro or in vivo model system. The detailed protocols provided herein should aid in the design and execution of further comparative studies.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. GDC-0941 activates integrin linked kinase (ILK) expression to cause resistance to GDC-0941 in breast cancer by the tumor necrosis factor (TNF)-α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Researcher's Guide to PI3K Inhibitors in PIK3CA Mutant Cancers: A Comparative Analysis Framework Featuring BYL-719 (Alpelisib)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical focal point, with activating mutations in the PIK3CA gene being among the most common oncogenic drivers in solid tumors. This guide provides a comprehensive overview of the well-characterized PI3Kα-selective inhibitor, BYL-719 (Alpelisib), and establishes a framework for its comparison against other PI3K inhibitors, using the requested "PI3K-IN-7" as a placeholder for a comparator. Due to the absence of publicly available scientific data on a compound specifically designated as "this compound," this guide will focus on the known properties of BYL-719 and detail the requisite experimental data for a rigorous comparative analysis.
Introduction to PI3K Inhibition in PIK3CA Mutant Cancers
The PI3K/AKT/mTOR signaling cascade is a pivotal regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, frequently driven by mutations in the PIK3CA gene, is a hallmark of numerous cancers, including a significant subset of breast, colorectal, and ovarian cancers. This has spurred the development of targeted inhibitors aimed at various nodes within this pathway. BYL-719 (Alpelisib) is a first-in-class, orally bioavailable small molecule that selectively inhibits the p110α catalytic subunit of PI3K, the protein product of the PIK3CA gene. Its clinical approval for the treatment of certain advanced breast cancers has validated PI3Kα as a therapeutic target.
A direct comparison with another inhibitor, such as the designated "this compound," would necessitate a thorough evaluation of their respective biochemical potencies, isoform selectivities, and cellular activities, particularly in the context of PIK3CA mutations.
Comparative Analysis of PI3K Inhibitors: BYL-719 vs. a Hypothetical Comparator
To objectively assess the performance of a novel or less-characterized PI3K inhibitor against an established compound like BYL-719, a series of standardized in vitro experiments are essential. The following tables outline the key quantitative data points required for such a comparison.
Table 1: Biochemical Potency and Isoform Selectivity
| Parameter | BYL-719 (Alpelisib) | This compound (Comparator) |
| PI3Kα (p110α) IC50 (nM) | 5[1] | Data Not Available |
| PI3Kβ (p110β) IC50 (nM) | >1000 | Data Not Available |
| PI3Kδ (p110δ) IC50 (nM) | ~290 | Data Not Available |
| PI3Kγ (p110γ) IC50 (nM) | ~250 | Data Not Available |
| Selectivity for PI3Kα vs. β | >200-fold | Data Not Available |
| Selectivity for PI3Kα vs. δ | ~58-fold | Data Not Available |
| Selectivity for PI3Kα vs. γ | ~50-fold | Data Not Available |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% in cell-free assays.
Table 2: Cellular Activity in PIK3CA Mutant vs. Wild-Type Cell Lines
| Cell Line | PIK3CA Status | BYL-719 IC50 (nM) - Cell Viability | This compound IC50 (nM) - Cell Viability |
| MCF-7 | E545K Mutant | Potent Inhibition | Data Not Available |
| T47D | H1047R Mutant | Potent Inhibition | Data Not Available |
| MDA-MB-231 | Wild-Type | Less Potent Inhibition | Data Not Available |
| BT-474 | K111N Mutant | Potent Inhibition | Data Not Available |
Cell viability IC50 values are typically determined after 72 hours of continuous drug exposure.
Mechanism of Action and Downstream Signaling Effects
BYL-719 exerts its therapeutic effect by binding to the ATP-binding pocket of the p110α subunit of PI3K, thereby inhibiting its kinase activity. This leads to a reduction in the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent decrease in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. Inactivation of AKT, in turn, leads to decreased phosphorylation of its substrates, including those involved in cell cycle progression and survival, such as S6 ribosomal protein.
While "this compound" is described as a PI3K inhibitor that inhibits AKT phosphorylation and induces apoptosis, the precise details of its interaction with PI3K isoforms and its broader impact on the signaling network are not publicly documented.
Visualizing the PI3K Signaling Pathway and Inhibitor Action
Caption: PI3K signaling pathway and points of inhibition.
Experimental Protocols
For a robust comparison of PI3K inhibitors, standardized and well-documented experimental protocols are crucial. Below are detailed methodologies for key assays.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Plate PIK3CA mutant and wild-type cancer cells in 96-well opaque-walled plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of complete growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of BYL-719 and the comparator inhibitor (this compound) in complete growth medium. Add 100 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 72 hours.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Caption: Workflow for a cell viability assay.
Western Blotting for Downstream Signaling
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K pathway.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Serum-starve the cells for 4-6 hours to reduce basal PI3K activity. Treat the cells with various concentrations of the PI3K inhibitors or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation and Electrophoresis: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal.
Caption: Workflow for Western blot analysis.
Conclusion
BYL-719 (Alpelisib) is a potent and selective PI3Kα inhibitor with demonstrated efficacy in PIK3CA-mutated cancer cells. A comprehensive comparison with any other PI3K inhibitor, such as the commercially available but scientifically uncharacterized "this compound," requires rigorous, side-by-side experimental evaluation. This guide provides the necessary framework, including essential data points and detailed experimental protocols, for researchers to conduct such a comparative analysis. The generation of robust, quantitative data on biochemical potency, isoform selectivity, and cellular activity is paramount for the objective assessment of novel therapeutic agents targeting the PI3K pathway.
References
A Head-to-Head Battle for PI3K Pathway Inhibition: A Comparative Guide to PI3K-IN-7 and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of different inhibitory methods is paramount for robust experimental design and accurate data interpretation. This guide provides a comprehensive cross-validation of the dual PI3K/mTOR inhibitor, PI3K-IN-7, with the genetic approach of siRNA-mediated knockdown of PI3K.
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[3][4][5] This guide delves into a direct comparison of two widely used techniques to probe and inhibit this pathway: the small molecule inhibitor this compound and siRNA-mediated gene silencing.
Performance Comparison: this compound vs. PI3K siRNA
The following tables summarize the quantitative data comparing the efficacy and cellular effects of this compound and siRNA targeting the p110α catalytic subunit of PI3K.
| Parameter | This compound | PI3K p110α siRNA | Key Observations |
| Target Specificity | Dual inhibitor of PI3K and mTOR[6][7] | Specific to the targeted PI3K isoform (e.g., p110α)[8] | This compound offers broader pathway inhibition, which can be advantageous for blocking compensatory signaling. siRNA provides highly specific target knockdown, crucial for dissecting the role of individual isoforms. |
| IC50 / Knockdown Efficiency | 0.3 µM (4.7-fold more potent than Gedatolisib)[6] | >80% knockdown of p110α protein expression at 100 nM[8] | Both methods achieve significant inhibition of their respective targets at nanomolar concentrations. |
| Effect on Downstream Signaling (p-Akt levels) | >90% reduction at 10 µM[6] | Significant reduction in p-Akt levels[8][9] | Both approaches effectively block downstream signaling, confirming on-target activity. |
| Impact on Cell Viability | Dose-dependent decrease in viability | Significant suppression of cell viability[8] | Inhibition of the PI3K pathway by either method leads to a reduction in cell viability, as expected. |
| Induction of Apoptosis | Induces apoptosis | Increases apoptosis[8] | Both this compound and PI3K siRNA can trigger programmed cell death. |
| Off-Target Effects | Potential for off-target kinase inhibition at higher concentrations.[10] | Can induce off-target effects through unintended mRNA degradation or activation of the innate immune response.[11] | Careful dose-response and specificity controls are essential for both techniques. |
| Reversibility | Reversible upon washout | Transient effect, requiring re-transfection for sustained knockdown[12] | The choice between a reversible chemical inhibitor and transient gene silencing depends on the experimental goals. |
| Experimental Complexity | Simple to apply to cell culture | Requires transfection optimization | siRNA experiments involve more complex protocols and optimization steps. |
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
siRNA Knockdown of PI3K p110α
This protocol outlines the transient knockdown of the PI3K p110α subunit using small interfering RNA (siRNA).
Materials:
-
Human cancer cell line (e.g., HT29, KM20)[8]
-
siRNA targeting PI3K p110α (and non-targeting control)
-
Lipofectamine 2000 transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 3 x 10^6 cells per well in a 6-well plate in complete growth medium.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 100 nmol of siRNA in Opti-MEM I to a final volume of 250 µL.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in Opti-MEM I to a final volume of 250 µL and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine 2000 and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-Lipofectamine complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.[13]
Western Blot Analysis of PI3K Pathway Proteins
This protocol describes the detection of total and phosphorylated levels of key proteins in the PI3K/Akt pathway.[14][15][16]
Materials:
-
Cell lysates from treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p110α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[17][18][19]
Materials:
-
Cells treated with this compound or transfected with siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or perform siRNA transfection.
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.[17]
-
Incubation: Incubate the plate at 37°C for 4 hours.[17]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vitro PI3K Kinase Assay
This assay measures the enzymatic activity of PI3K by quantifying the amount of its product, PIP3.[20][21][22][23]
Materials:
-
Purified PI3K enzyme
-
This compound
-
Kinase buffer
-
PIP2 substrate
-
ATP
-
Detection reagents (e.g., for a luminescence-based assay like ADP-Glo™)[21]
Procedure:
-
Reaction Setup: In a microplate, combine the purified PI3K enzyme with the kinase buffer.
-
Inhibitor Addition: Add this compound at various concentrations.
-
Substrate and ATP Addition: Initiate the kinase reaction by adding the PIP2 substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.
Visualizing the Mechanisms
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Comparative experimental workflow for this compound and siRNA studies.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the PI3K signaling pathway. This compound offers a convenient and reversible method for broadly inhibiting PI3K and mTOR, making it suitable for initial screening and pharmacological studies. Conversely, siRNA provides a highly specific and potent method for silencing individual PI3K isoforms, which is invaluable for target validation and dissecting the specific roles of different pathway components. The choice between these two approaches will ultimately depend on the specific research question, experimental context, and desired level of target specificity. This guide provides the foundational data and protocols to aid researchers in making an informed decision and designing rigorous, well-controlled experiments.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. proteopedia.org [proteopedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PI3K/mTOR Inhibitor-7 - Immunomart [immunomart.com]
- 8. Targeted Molecular Therapy of the PI3K Pathway: Therapeutic Significance of PI3K Subunit Targeting in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Knockdown of AKT3 (PKB γ) and PI3KCA Suppresses Cell Viability and Proliferation and Induces the Apoptosis of Glioblastoma Multiforme T98G Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 21. PI3K (p120γ) Protocol [promega.com]
- 22. In Vitro PI3K Kinase Assay [bio-protocol.org]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Study of PI3K-IN-7 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual PI3K/mTOR inhibitor, PI3K-IN-7 (also known as Compound 19i), with other representative phosphoinositide 3-kinase (PI3K) inhibitors. The information presented is based on available preclinical data and is intended to inform research and drug development efforts in oncology.
Introduction to PI3K Inhibition in Cancer Therapy
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Hyperactivation of this pathway is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2][3] PI3K inhibitors are a class of targeted therapies designed to block this pathway, thereby impeding cancer progression.[4] These inhibitors can be broadly categorized into pan-PI3K inhibitors (targeting all class I PI3K isoforms), isoform-specific inhibitors, and dual PI3K/mTOR inhibitors.[2]
This compound is a potent, dual inhibitor of PI3K and mTOR.[5][6][7] This guide compares its performance with a dual PI3K/mTOR inhibitor (Gedatolisib), a pan-PI3K inhibitor (Buparlisib/BKM120), and a PI3Kα-specific inhibitor (Alpelisib).
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound and comparator compounds across various cancer cell lines. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of cell growth or kinase activity.
Table 1: Comparative IC50 Values of PI3K/mTOR Inhibitors in HCT116 Colon Cancer Cells [8]
| Compound | Type | IC50 (µM) in HCT116 Cells |
| This compound (Compound 19i) | Dual PI3K/mTOR Inhibitor | 0.3 |
| Gedatolisib | Dual PI3K/mTOR Inhibitor | 1.4 |
Lower IC50 values indicate higher potency.
Table 2: Comparative IC50 Values of PI3K Inhibitors in Various Cancer Cell Lines
| Compound | Type | Cancer Type | Cell Line | IC50 (nM) | Reference |
| Gedatolisib | Dual PI3K/mTOR | Breast | MDA-361 | 4.0 | [9] |
| Prostate | PC3-MM2 | 13.1 | [9] | ||
| Buparlisib (BKM120) | Pan-PI3K | Ovarian | A2780 | 100 - 700 | [2] |
| Glioblastoma | U87MG | 100 - 700 | [2] | ||
| Multiple Myeloma | ARP1, MM.1S, etc. | Not specified | [2] | ||
| Medulloblastoma | Various | 279 - 4380 | [10] | ||
| Alpelisib (BYL719) | PI3Kα-specific | Breast (PIK3CA mutant) | KPL4 | ~250 | [11] |
| Breast (PIK3CA mutant) | HCC1954 | ~500 | [11] | ||
| Breast (PIK3CA mutant) | SKBR3 | ~750 | [11] | ||
| Breast (PIK3CA mutant) | BT474 | ~1000 | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block the enzymatic activity of a specific kinase by 50% (IC50).
-
Reagents and Materials : Purified recombinant PI3K and/or mTOR enzymes, ATP, kinase buffer, substrate (e.g., PIP2), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
In a microplate, combine the kinase, the test compound at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using the detection system.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the PI3K inhibitors for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for PI3K Pathway Inhibition
Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway, providing a direct measure of pathway inhibition.
-
Cell Lysis : Treat cancer cells with the PI3K inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT, AKT, p-S6, S6).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein levels.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization : Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration : Administer the PI3K inhibitor (e.g., orally or intraperitoneally) to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle.
-
Tumor Measurement : Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint : At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or Western blotting).
-
Data Analysis : Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the treatment.
Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Experimental Workflow for In Vitro PI3K Inhibitor Comparison
References
- 1. Preclinical and clinical evaluation of Buparlisib (BKM120) In Recurrent/Refractory Central Nervous System Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3K/mTOR Inhibitor-7 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of the alpha-specific PI3K inhibitor alpelisib combined with anti-HER2 therapy in HER2+/PIK3CA mutant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Kinase Selectivity of PI3K-IN-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-7 (also known as Compound C96). While specific selectivity data for this compound is not yet widely published, this document outlines the necessary experimental approaches and data presentation methods to characterize its profile against other kinase families. By following these established protocols, researchers can generate the crucial data needed to determine the therapeutic potential and potential off-target effects of this compound.
This compound is recognized as a PI3K inhibitor that impedes the phosphorylation of AKT, a key downstream effector in the PI3K signaling pathway, leading to the induction of apoptosis in tumor cells.[1][2][][4][5] Its purported low toxicity in normal cells makes it an interesting candidate for further investigation in hematological malignancies such as leukemia, multiple myeloma, and lymphoma.[1][2][][4][5] However, a comprehensive understanding of its kinase selectivity is paramount for its development as a therapeutic agent.
Understanding Kinase Selectivity
The human kinome consists of over 500 protein kinases, which share a structurally conserved ATP-binding pocket. Small molecule inhibitors, like this compound, often target this pocket. A highly selective inhibitor predominantly interacts with its intended target, minimizing engagement with other kinases. Poor selectivity can lead to off-target effects, resulting in cellular toxicity and unforeseen side effects. Therefore, profiling an inhibitor against a broad panel of kinases is a critical step in preclinical drug development.
Comparative Kinase Selectivity Data
To illustrate how the selectivity of a PI3K inhibitor is typically presented, the following table summarizes the half-maximal inhibitory concentrations (IC50) for several well-characterized PI3K inhibitors against the Class I PI3K isoforms and a selection of other kinases. This quantitative data allows for a direct comparison of potency and selectivity. Once this type of data is generated for this compound, it can be similarly tabulated to benchmark its performance.
| Kinase Target | Buparlisib (BKM120) IC50 (nM) | Pilaralisib (XL147) IC50 (nM) | Serabelisib (TAK-117) IC50 (nM) |
| PI3Kα | 52 | 39 | 21 |
| PI3Kβ | 166 | >1000 | >2100 |
| PI3Kδ | 116 | 36 | >2100 |
| PI3Kγ | 262 | 23 | >2100 |
| mTOR | >1000 | - | >2100 |
| CK2 | - | - | - |
| DNA-PK | - | - | - |
Data compiled from publicly available sources for illustrative purposes.[6]
Experimental Protocols for Kinase Selectivity Profiling
A standard method for determining the selectivity of a kinase inhibitor is through a large-panel kinase screen. Below is a detailed methodology for a typical in vitro kinase profiling assay.
Kinase Selectivity Profiling via In Vitro Luminescent Kinase Assay
Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.
Materials:
-
This compound (Compound C96)
-
A panel of purified, recombinant human kinases
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., containing HEPES, MgCl2, Brij-35, and EGTA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 3-fold or 10-fold dilutions.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each this compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known broad-spectrum kinase inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution for each kinase in the panel in the appropriate kinase reaction buffer.
-
Add the kinase/substrate solution to the wells containing the compound.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex biological and experimental processes involved in kinase inhibitor evaluation.
Caption: The PI3K/AKT signaling pathway.
Caption: Kinase inhibitor screening workflow.
References
Orthogonal Validation of PI3K Inhibitor-Induced Apoptosis: A Comparative Guide
Disclaimer: As of November 2025, publicly available experimental data specifically for "PI3K-IN-7" is limited. Therefore, this guide utilizes data from two well-characterized, potent, and selective pan-class I PI3K inhibitors, GDC-0941 (Pictilisib) and BAY 80-6946 (Copanlisib) , as representative examples to illustrate the principles of orthogonally validating PI3K inhibitor-induced apoptosis. The methodologies and expected outcomes described herein are broadly applicable to the characterization of novel PI3K inhibitors.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in human cancers. Inhibition of the PI3K pathway is a promising therapeutic strategy, with several inhibitors in clinical development and use. A key mechanism of action for many PI3K inhibitors is the induction of apoptosis, or programmed cell death, in cancer cells.
Orthogonal validation is a crucial step in drug development and mechanistic studies. It involves the use of multiple, independent methods to confirm a biological effect, thereby increasing confidence in the findings. This guide provides a framework for the orthogonal validation of apoptosis induced by PI3K inhibitors, using a combination of biochemical and cell-based assays.
PI3K Signaling Pathway in Apoptosis
The PI3K/Akt signaling pathway is a central mediator of cell survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9, and promotes the expression of anti-apoptotic proteins. By inhibiting this pathway, PI3K inhibitors can relieve the suppression of pro-apoptotic signals and promote cell death.
Orthogonal Validation Experimental Workflow
A robust validation of PI3K inhibitor-induced apoptosis should employ at least two distinct methods that measure different aspects of the apoptotic process. A typical workflow would involve an initial screening assay, such as a cell viability assay, followed by more specific apoptosis assays.
Data Presentation: Comparative Analysis of PI3K Inhibitors
The following tables summarize the pro-apoptotic effects of GDC-0941 and BAY 80-6946 in various cancer cell lines.
Table 1: Induction of Apoptosis by GDC-0941
| Cell Line | Cancer Type | Assay | Concentration (µM) | Observation | Reference |
| MEB-Med-8A | Medulloblastoma | Annexin V/7-AAD | 1 | 35.5 ± 9% apoptotic cells after 48h | [1] |
| D283 Med | Medulloblastoma | Annexin V/7-AAD | 1 | 37.2 ± 10% apoptotic cells after 48h | [1] |
| Daoy | Medulloblastoma | Annexin V/7-AAD | 10 | 16.7 ± 9% apoptotic cells after 48h | [1] |
| Jurkat T cells | Leukemia | Caspase-3/-7 Activity | Not Specified | Significant increase after 2h | [2] |
| 786-O | Renal Carcinoma | Western Blot | Not Specified | Increased cleaved PARP and Caspase-7 | [3] |
| MDA-MB-361.1 | Breast Cancer | In vivo (xenograft) | 150 mg/kg/day | Potent induced apoptosis in tumors | [4] |
Table 2: Induction of Apoptosis by BAY 80-6946
| Cell Line | Cancer Type | Assay | Concentration (nM) | Observation | Reference |
| BT-20 | Breast Cancer | Caspase-9 Activity | 20 | 2-fold induction after 24h | [5] |
| BT-20 | Breast Cancer | Caspase-9 Activity | 62 | 3-fold induction after 24h | [5] |
| BT-20 | Breast Cancer | Western Blot | Not Specified | Increased cleaved PARP | [6][7] |
| BT-474 | Breast Cancer | Western Blot | 14 mg/kg (in vivo) | Induction of cleaved caspase-3 and -7 | [8] |
| BT-474 | Breast Cancer | FACS (Sub-G1) | 50 | Increased % sub-G1 fraction | [8] |
| KPL4 | Breast Cancer | In vivo (xenograft) | 6 mg/kg | 100% complete tumor regression | [5] |
Experimental Protocols
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This method detects the cleavage of key apoptotic proteins. Caspase-3 is an executioner caspase, and its cleavage indicates its activation. PARP is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.
Protocol:
-
Cell Lysis: Treat cells with the PI3K inhibitor for the desired time. Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[9][10][11][12]
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This is a luminescent assay that measures the activity of the executioner caspases-3 and -7. The assay provides a proluminescent substrate that is cleaved by active caspases to generate a luminescent signal.
Protocol:
-
Cell Plating: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PI3K inhibitor.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[4]
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Harvesting: Treat cells with the PI3K inhibitor. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[13][14][15][16]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
The orthogonal validation of apoptosis is essential for characterizing the mechanism of action of PI3K inhibitors like GDC-0941 and BAY 80-6946. By employing a combination of techniques that assess different hallmarks of apoptosis—such as the activation of executioner caspases, cleavage of key cellular substrates, and changes in cell membrane asymmetry—researchers can confidently establish the pro-apoptotic activity of these compounds. The data and protocols presented in this guide provide a comprehensive framework for conducting such validation studies for both established and novel PI3K inhibitors.
References
- 1. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Annexin-V and Apoptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
A Comparative Guide to Dual PI3K/mTOR Inhibitors: Profiling PI3K-IN-7 Against Established Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel dual phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor, PI3K-IN-7, against other well-characterized dual PI3K/mTOR inhibitors. This report synthesizes experimental data on their potency, selectivity, and cellular effects, offering a clear perspective on their potential utility in research and development.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. Dual inhibitors that simultaneously target PI3K and mTOR, two key kinases in this cascade, represent a promising strategy to overcome the feedback loops and resistance mechanisms that can arise from single-target inhibition.
This guide focuses on this compound, also known as PI3K/mTOR Inhibitor-7 or compound 19i, a novel substituted triazine-based dual inhibitor. Its performance is compared against established dual inhibitors such as Gedatolisib (PF-05212384), Dactolisib (BEZ235), Voxtalisib (XL765), and Apitolisib (GDC-0980).
Quantitative Performance Analysis
The following table summarizes the in vitro potency of this compound and other dual PI3K/mTOR inhibitors against various Class I PI3K isoforms and mTOR. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating greater potency.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | mTOR (IC50, nM) | Reference(s) |
| This compound (Compound 19f) | 14.6 | 34.0 | 849.0 | 2.3 | 15.4 | [1] |
| Gedatolisib (PF-05212384) | 0.4 | 6.0 | 5.4 | 8.0 | 1.6 | [2][3][4] |
| Dactolisib (BEZ235) | 4 | 75 | 5 | 7 | 20.7 | [5][6] |
| Voxtalisib (XL765) | 39 | 110 | 9 | 43 | 160 (mTORC1) | [7][8][9] |
| Apitolisib (GDC-0980) | 5 | 27 | 14 | 7 | 17 (Ki, nM) | [10][11][12] |
Note: The data for this compound corresponds to compound 19f from the cited publication, which is a structurally related and potent analog. IC50 values can vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow.
References
- 1. Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Phase I Study of Apitolisib (GDC-0980), Dual Phosphatidylinositol-3-Kinase and Mammalian Target of Rapamycin Kinase Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: PI3K-IN-7 vs. Wortmannin in Kinase Inhibition
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed head-to-head comparison of the well-established, first-generation PI3K inhibitor, wortmannin, with the more recently identified compound, PI3K-IN-7. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two inhibitors.
Executive Summary
Wortmannin is a potent, irreversible, and non-selective pan-PI3K inhibitor that has been extensively used as a research tool to elucidate the function of the PI3K pathway. However, its clinical utility is hampered by its short half-life and toxicity. This compound, on the other hand, is a more recent entrant with limited publicly available data. The information that is available suggests it is a PI3K inhibitor that also impacts downstream AKT phosphorylation and induces apoptosis in tumor cells. A definitive head-to-head comparison is challenging due to the sparse quantitative data on this compound's isoform selectivity and mechanism of action. This guide will present the available data for both compounds, highlighting the areas where further research on this compound is needed to draw a complete comparative picture.
Data Presentation: Quantitative Inhibitor Characteristics
The following table summarizes the available quantitative data for this compound and wortmannin. It is important to note that the data for this compound is limited, and a direct comparison of potency and selectivity across all PI3K isoforms is not yet possible.
| Feature | This compound (Compound C96) | Wortmannin |
| Mechanism of Action | PI3K inhibitor; inhibits AKT phosphorylation | Irreversible, covalent pan-PI3K inhibitor |
| Binding Site | ATP-binding pocket (presumed) | Covalently binds to a lysine residue in the ATP-binding pocket |
| IC50 (PI3Kα) | Data not available | ~1-5 nM |
| IC50 (PI3Kβ) | Data not available | ~1-5 nM |
| IC50 (PI3Kγ) | Data not available | ~1-5 nM |
| IC50 (PI3Kδ) | Data not available | ~1-5 nM |
| Other Kinase Targets | Data not available | DNA-PK (IC50: ~16 nM), PLK1 (IC50: ~5.8 nM), mTOR (at higher concentrations) |
| Cellular Effects | Induces apoptosis in tumor cells; low toxicity in normal cells | Inhibits cell proliferation, induces apoptosis |
| CAS Number | 1502813-63-9 | 19545-26-7 |
Note: The IC50 values for wortmannin can vary slightly depending on the assay conditions.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro PI3K Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and wortmannin against different PI3K isoforms.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Phosphatidylinositol (PI) or Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
This compound and wortmannin stock solutions (in DMSO)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or phosphocellulose paper/scintillation counter for radiolabeling methods
Procedure:
-
Prepare serial dilutions of this compound and wortmannin in kinase buffer.
-
In a 96-well plate, add the kinase, lipid substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the assay manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the kinase activity by detecting the amount of ADP produced (luminescence) or the amount of phosphorylated substrate (radioactivity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Western Blot Analysis of p-AKT
Objective: To assess the in-cell efficacy of this compound and wortmannin by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
Cancer cell line (e.g., MCF-7, U87-MG)
-
Cell culture medium and supplements
-
This compound and wortmannin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-AKT (Ser473), rabbit anti-total AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or wortmannin for a specified time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total AKT and the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative levels of p-AKT.
Conclusion and Future Directions
Wortmannin remains a valuable tool for in vitro studies of the PI3K pathway due to its high potency and well-characterized mechanism. Its primary drawbacks are its irreversibility and lack of isoform selectivity, which can lead to off-target effects and toxicity.
The available information on this compound suggests it is a promising anti-cancer agent that targets the PI3K pathway. However, to establish its true potential and to allow for a direct and meaningful comparison with wortmannin and other PI3K inhibitors, further detailed characterization is essential. Specifically, future studies should focus on:
-
Determining the IC50 values of this compound against all Class I PI3K isoforms (α, β, γ, δ) and other related kinases. This will establish its potency and selectivity profile.
-
Elucidating its mechanism of action. Is it a reversible or irreversible inhibitor? Does it bind covalently to the kinase?
-
Conducting head-to-head cellular and in vivo studies against established PI3K inhibitors like wortmannin. This will provide direct comparative data on efficacy and toxicity.
A comprehensive understanding of these parameters will be crucial for the scientific community to accurately position this compound within the growing arsenal of PI3K pathway inhibitors and to guide its potential development as a therapeutic agent.
Safety Operating Guide
Navigating the Safe Disposal of PI3K-IN-7: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of potent chemical compounds like PI3K-IN-7 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, a phosphoinositide 3-kinase (PI3K) inhibitor. Adherence to these protocols is vital to minimize environmental impact and ensure personnel safety.
Immediate Safety and Handling Precautions
This compound, like many kinase inhibitors, is a biologically active molecule that requires careful handling. Based on information for similar compounds, it should be treated as a hazardous substance. A safety data sheet (SDS) for a related compound, PI3K-IN-8q, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, all personnel handling this compound must wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1] All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Quantitative Data Summary for Disposal Management
While specific quantitative disposal limits for this compound are not publicly available, general principles of chemical waste management from various institutions provide a framework for its disposal. The following table summarizes the key hazards and the corresponding procedural guidance.
| Hazard Classification | Waste Type | Disposal Procedure | Regulatory Considerations |
| Hazardous Chemical Waste | Solid this compound powder, unused or expired. | Collect in a clearly labeled, sealed, and compatible hazardous waste container. | Must be disposed of through an approved hazardous waste management service. Do not mix with other waste streams unless compatible. |
| Concentrated stock solutions (e.g., in DMSO). | Collect in a labeled, sealed, and compatible hazardous waste container for liquid organic waste. | Do not dispose of down the sanitary sewer.[2] Segregate from aqueous and halogenated waste streams where possible.[3] | |
| Dilute aqueous solutions from experiments. | Although some institutions permit sewer disposal for very dilute, non-hazardous aqueous solutions, due to the aquatic toxicity of PI3K inhibitors, it is best practice to collect all solutions containing this compound as hazardous aqueous waste.[1][2][4] | Check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on aqueous waste containing potent compounds. | |
| Contaminated Labware | Pipette tips, tubes, flasks, etc. | Dispose of as solid hazardous waste. If sharps are contaminated, they must be placed in a designated sharps container for hazardous chemical waste.[5][6] | Ensure containers are properly labeled with the chemical contaminant. Do not mix with biohazardous waste unless it is also contaminated with biological agents.[7] |
| Empty compound containers. | Triple rinse with a suitable solvent (e.g., ethanol or acetone). Collect the first rinse as hazardous liquid waste. Subsequent rinses may be permissible for sewer disposal, but consult local guidelines.[2] The rinsed container can then be disposed of in the normal trash or as directed by institutional policy.[4] | Deface the original label on the container before disposal.[3] |
Step-by-Step Disposal Protocols
The proper disposal of this compound waste involves a systematic approach to segregate and contain the different waste streams generated during research activities.
Experimental Workflow for Waste Segregation and Disposal
The following procedure outlines the steps for managing this compound waste from its point of generation to its final disposal.
-
Identify and Segregate: At the point of generation, identify all waste materials that have come into contact with this compound. This includes the pure compound, solutions, contaminated labware (e.g., pipette tips, microfuge tubes, flasks), and personal protective equipment (PPE). Segregate these materials from non-hazardous waste.
-
Solid Waste Disposal:
-
Place unused or expired this compound powder into a designated hazardous waste container.
-
Collect all contaminated solid labware, such as tubes and pipette tips, in a durable, leak-proof container or bag clearly labeled as "Hazardous Waste" and listing "this compound" as a contaminant.
-
For chemically contaminated sharps (needles, scalpels), use a designated puncture-proof sharps container for chemical waste.[5][6]
-
-
Liquid Waste Disposal:
-
Never dispose of this compound solutions down the drain.[1][2]
-
Collect concentrated stock solutions (e.g., in DMSO) in a designated container for non-halogenated organic solvent waste. Ensure the container is compatible with the solvent.
-
Collect dilute aqueous solutions from experiments in a designated container for hazardous aqueous waste.
-
All liquid waste containers must be kept closed except when adding waste.[3][6]
-
-
Container Labeling and Storage:
-
Clearly label all hazardous waste containers with their contents. Use your institution's official hazardous waste tags.
-
Store waste containers in a designated satellite accumulation area within the laboratory.[6] This area should be under the control of laboratory personnel and away from general traffic.
-
Ensure incompatible waste types are segregated to prevent dangerous reactions.[3]
-
-
Arrange for Pickup and Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for its collection by your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
-
Follow all institutional procedures for waste pickup requests.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: this compound Waste Disposal Decision Workflow.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for chemical waste management.
References
- 1. PI3K-IN-8q|1280204-67-2|MSDS [dcchemicals.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. terpconnect.umd.edu [terpconnect.umd.edu]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. research.hawaii.edu [research.hawaii.edu]
- 6. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
Personal protective equipment for handling PI3K-IN-7
Essential Safety and Handling Guide for PI3K-IN-7
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling the potent compound this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the designated laboratory area. |
| Hand Protection | Protective gloves | Two pairs of chemotherapy-rated gloves are recommended, particularly when handling stock solutions.[3][4] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[3][4] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to prevent aerosol inhalation.[3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[4]
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Workspace Setup:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. A respirator should be used if handling the powder outside of a containment system.[3]
-
Prepare the Workspace: All handling of this compound, especially the weighing of the solid compound and preparation of stock solutions, should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[5] The work surface should be covered with absorbent, plastic-backed paper.
2. Compound Handling and Solution Preparation:
-
Weighing: Carefully weigh the powdered this compound within the fume hood or BSC. Use appropriate tools to minimize the generation of dust.
-
Dissolving: When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
3. Experimental Use:
-
When using solutions of this compound, handle them with the same level of precaution as the solid compound.
-
Avoid the generation of aerosols.
-
Any equipment that comes into contact with the compound must be decontaminated or disposed of as hazardous waste.
4. Post-Handling Procedures:
-
Decontamination: After handling is complete, decontaminate the work surface. Wipe the area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water. Dispose of the absorbent paper as hazardous waste.[3]
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[3]
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty vials. Place these items in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.
-
Disposal Compliance: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. PI3K Inhibitors: Understanding Toxicity Mechanisms and Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Tolerability of Phosphatidylinositol-3-Kinase (PI3K) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pogo.ca [pogo.ca]
- 5. Personal protective equipment for preparing toxic drugs [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
